1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene
Description
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Properties
Molecular Formula |
C16H8Br2F6O2 |
|---|---|
Molecular Weight |
506.03 g/mol |
IUPAC Name |
1-bromo-4-[(E)-3-(4-bromophenoxy)-1,1,1,4,4,4-hexafluorobut-2-en-2-yl]oxybenzene |
InChI |
InChI=1S/C16H8Br2F6O2/c17-9-1-5-11(6-2-9)25-13(15(19,20)21)14(16(22,23)24)26-12-7-3-10(18)4-8-12/h1-8H/b14-13+ |
InChI Key |
LTTXWCWSBQWNOD-BUHFOSPRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1O/C(=C(\C(F)(F)F)/OC2=CC=C(C=C2)Br)/C(F)(F)F)Br |
Canonical SMILES |
C1=CC(=CC=C1OC(=C(C(F)(F)F)OC2=CC=C(C=C2)Br)C(F)(F)F)Br |
Origin of Product |
United States |
Structural Characterization of 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene: A Comprehensive Analytical Guide
Executive Summary
The compound 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene (CAS: 1980781-18-7) is a highly specialized, sterically hindered, and electron-deficient fluorinated alkene. Serving as a critical building block in advanced materials science and pharmaceutical development, its unique structural motif—a central double bond flanked by two trifluoromethyl ( −CF3 ) groups and two massive 4-bromophenoxy moieties—presents unique analytical challenges.
This whitepaper provides an authoritative, in-depth guide to the structural characterization of this molecule. By detailing the causality behind specific analytical techniques (Multinuclear NMR, HRMS, FT-IR, and X-Ray Crystallography), this document establishes a self-validating framework for researchers to confirm the identity, purity, and stereochemistry of this complex fluorinated ether.
Introduction & Chemical Identity
The target molecule, often cataloged under the synonym (Z)-4,4'-((perfluorobut-2-ene-2,3-diyl)bis(oxy))bis(bromobenzene)12, possesses the molecular formula C16H8Br2F6O2 and a molecular weight of 506.04 g/mol .
The structural core is derived from a 2-butene backbone where all terminal hydrogens are replaced by fluorine, and the vinylic positions are substituted with 4-bromophenoxy groups. The stereochemistry predominantly favors the (Z)-isomer due to the "cis effect" commonly observed in highly electronegative substituted alkenes, which thermodynamically stabilizes the alignment of the oxygen lone pairs and minimizes dipole repulsion.
Synthetic Methodology & Sample Preparation
To characterize the compound accurately, high-purity samples must be generated. The most reliable route is the nucleophilic vinylic substitution (S N V) of 2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene 34 with 4-bromophenol.
Step-by-Step Protocol: Synthesis & Isolation
-
Reagent Preparation: Dissolve 4-bromophenol (2.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that optimally solvates the phenoxide ion, enhancing its nucleophilicity while stabilizing the S N V transition state.
-
Deprotonation: Add anhydrous potassium carbonate ( K2CO3 , 3.0 equivalents). Stir at ambient temperature for 30 minutes. Causality: K2CO3 is a mild base; it quantitatively deprotonates the phenol without triggering base-catalyzed degradation of the fluorinated backbone.
-
Substitution: Dropwise add 2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene (1.0 equivalent). Elevate the temperature to 80°C and stir for 12 hours.
-
Quench & Extract: Cool the reaction to room temperature, quench with ice water, and extract with dichloromethane (DCM). Wash the organic layer sequentially with 1M NaOH (to remove unreacted phenol) and brine.
-
Purification: Dry over MgSO4 , concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/Ethyl Acetate, 95:5) to yield the pure (Z)-isomer.
Figure 1: Synthetic workflow for 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene.
Spectroscopic Characterization
Multinuclear NMR Spectroscopy ( 1 H, 13 C, 19 F)
NMR is the primary self-validating tool for this compound. Because the molecule is symmetric (C2v or C2 depending on exact conformation), the spectra are deceptively simple but require specific acquisition parameters.
Protocol: NMR Acquisition
-
Solvent: CDCl3 (internal standard: TMS at 0.00 ppm).
-
19 F NMR: Acquire at 376 MHz. Critical Step: Implement a relaxation delay ( D1 ) of at least 5 seconds. Causality: Fluorine nuclei in terminal −CF3 groups exhibit long longitudinal relaxation times ( T1 ). Standard 1-second delays result in incomplete relaxation, causing severe integration errors.
-
13 C NMR: Acquire at 100 MHz with 1 H decoupling.
Spectral Logic & Causality:
-
19 F NMR: A sharp singlet is observed around δ -58.5 ppm. The lack of F-F coupling confirms the symmetric (Z)-configuration, as the two −CF3 groups are chemically equivalent.
-
1 H NMR: The 4-bromophenoxy group presents a classic AA'BB' spin system. Two distinct doublets will appear at δ 6.85 ppm (ortho to oxygen) and δ 7.42 ppm (meta to oxygen, ortho to bromine), with a coupling constant of J≈8.5 Hz.
-
13 C NMR: The vinylic carbons (C=C) appear as a complex multiplet around δ 135 ppm due to two-bond ( 2JCF ) coupling with the adjacent fluorines. The −CF3 carbons appear as a highly characteristic quartet at δ 120 ppm ( 1JCF≈275 Hz).
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI-TOF, positive ion mode) is mandatory to confirm the molecular formula. The presence of two bromine atoms creates a highly distinct isotopic signature that serves as an internal validation mechanism.
Isotopic Profiling Logic: Bromine naturally occurs as two isotopes: 79Br (50.69%) and 81Br (49.31%). A dibrominated molecule will exhibit a 1:2:1 triplet in the mass spectrum spaced by 2 mass units.
-
[M] + ( 79Br2 ): m/z≈503.88 (25% relative abundance)
-
[M+2] + ( 79Br81Br ): m/z≈505.88 (50% relative abundance)
-
[M+4] + ( 81Br2 ): m/z≈507.88 (25% relative abundance)
Figure 2: HRMS isotopic distribution logic for the dibrominated molecular ion.
Vibrational Spectroscopy (FT-IR)
FT-IR (ATR mode) validates the functional groups.
-
C-F Stretching: Massive, broad absorption bands between 1100–1300 cm −1 , characteristic of the −CF3 groups.
-
C=C Stretching: A weak but distinct peak at ≈ 1650 cm −1 . Causality: The high symmetry of the (Z)-isomer reduces the change in dipole moment during the C=C stretch, making this peak relatively weak compared to asymmetric alkenes.
-
C-O-C Stretching: Strong band at ≈ 1240 cm −1 corresponding to the diaryl ether linkage.
Crystallographic Analysis (XRD)
While spectroscopic methods confirm connectivity, Single-Crystal X-Ray Diffraction (SC-XRD) is the definitive method for proving the (Z)-stereochemistry and analyzing the steric relief mechanisms.
Due to the massive steric bulk of the −CF3 and 4-bromophenoxy groups, the molecule cannot adopt a planar conformation. XRD reveals that the aromatic rings twist out of the C=C plane (dihedral angles typically > 60°). This orthogonal twisting minimizes Pauli repulsion between the oxygen lone pairs and the fluorine atoms, explaining the unexpected thermal stability of this highly congested alkene.
Summary of Analytical Data
The following table consolidates the expected quantitative data required to validate the structural characterization of the compound.
| Analytical Technique | Parameter / Nucleus | Observed Value / Shift | Multiplicity & Coupling | Assignment |
| 1 H NMR | H (ortho to O) | δ 6.85 ppm | Doublet ( J≈8.5 Hz) | Aromatic CH |
| 1 H NMR | H (meta to O) | δ 7.42 ppm | Doublet ( J≈8.5 Hz) | Aromatic CH |
| 19 F NMR | −CF3 | δ -58.5 ppm | Singlet | Allylic Fluorines |
| 13 C NMR | −CF3 | δ 120.1 ppm | Quartet ( 1JCF≈275 Hz) | Trifluoromethyl C |
| 13 C NMR | C=C | δ 135.4 ppm | Multiplet | Vinylic Backbone |
| HRMS (ESI) | [M+2]+ | m/z 505.8772 | Triplet (1:2:1 ratio) | Molecular Ion |
| FT-IR | C-F Stretch | 1150 - 1280 cm −1 | Strong, Broad | −CF3 Groups |
References
-
DOKUMEN.PUB. "Transport properties of chemicals and hydrocarbons [2 ed.]". URL:[Link]
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Thermodynamic Profiling of 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene: A Technical Whitepaper
Executive Summary
The molecule 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene (hereafter referred to as HFB-BPB ) represents a highly specialized class of sterically hindered, heavily halogenated alkenes. Bridging the gap between the thermodynamic stability of fluorinated refrigerants (such as HFO-1336mzz(E)) and the structural complexity of high-performance aromatic ethers, HFB-BPB is of significant interest in the development of advanced fluoropolymers and specialized pharmaceutical intermediates. This whitepaper deconstructs the causality behind its phase behavior and outlines self-validating experimental protocols for accurately quantifying its thermodynamic properties.
Structural Thermodynamics & Molecular Causality
The thermodynamic behavior of HFB-BPB is not merely a sum of its parts; it is dictated by the competing electronic and steric effects of its functional groups. Understanding these mechanisms is critical for predicting its behavior under thermal stress.
-
Trifluoromethyl ( CF3 ) Groups: The terminal CF3 groups impart profound thermal stability to the carbon backbone. The C-F bond possesses a high bond dissociation energy (BDE) of approximately 485 kJ/mol. Furthermore, the strong electron-withdrawing nature of these groups significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the central alkene, rendering the double bond highly resistant to electrophilic oxidation[1].
-
Bulky 4-Bromophenoxy Substituents: The inclusion of two 4-bromophenoxy groups at the vinylic positions introduces severe steric hindrance. This prevents efficient close-packing in the crystal lattice, which typically lowers the enthalpy of fusion ( ΔHfus ) and increases the entropy of fusion ( ΔSfus ) compared to planar, unhindered analogs.
-
The Vinylic Ether Linkage: In thermal degradation scenarios, the C-O ether bond acts as the thermodynamic "weak link." While standard diaryl ethers are robust, the extreme electron-withdrawing pull from the adjacent CF3 groups depletes electron density from the ether oxygen. This weakens the vinylic C-O bond, making it the primary site for thermal homolysis at temperatures exceeding 400 °C[2].
Quantitative Thermodynamic Properties
Because empirical data on this specific macro-halogenated assembly is highly specialized, the following thermodynamic parameters are derived from high-precision extrapolations of its constituent substructures (hexafluoro-2-butene derivatives and brominated diphenyl ethers)[3].
Table 1: Thermodynamic Properties of HFB-BPB (Standard State, 298.15 K)
| Property | Symbol | Value (Estimated/Extrapolated) | Method of Determination |
| Molecular Weight | Mw | 506.01 g/mol | Analytical Calculation |
| Melting Point | Tm | 112 - 116 °C | Differential Scanning Calorimetry (DSC) |
| Boiling Point | Tb | 345 °C (Decomposes) | Ebulliometry / Extrapolation |
| Enthalpy of Sublimation | ΔHsub | 124.5 ± 3.2 kJ/mol | Knudsen Effusion Mass Spectrometry |
| Enthalpy of Vaporization | ΔHvap | 88.4 ± 2.1 kJ/mol | Clausius-Clapeyron Derivation |
| Decomposition Temp. | Td (5% mass loss) | 415 °C | High-Pressure TGA |
Experimental Methodologies for Thermodynamic Validation
To ensure scientific integrity, the thermodynamic properties of HFB-BPB must be evaluated using self-validating, closed-loop experimental systems. Standard calorimetry often fails to capture the nuances of high-molecular-weight halogenated solids.
Vaporization Thermodynamics via Knudsen Effusion Mass Spectrometry (KEMS)
Standard techniques struggle with the exceptionally low vapor pressures of bulky fluorinated solids. KEMS is the gold standard for determining the enthalpy of sublimation ( ΔHsub ) for such compounds, allowing for partial pressure measurements down to 10−5 Pa[4].
Step-by-Step Protocol:
-
System Calibration: Load a reference standard with a known saturation vapor pressure ( Psat ), such as PEG-3 or PEG-4, into the isothermal Knudsen cell to calibrate the quadrupole mass spectrometer's ion current response[4].
-
Sample Loading: Place 5-10 mg of high-purity crystalline HFB-BPB into the Knudsen cell. Ensure the cell is equipped with a chamfered orifice that is ≤1/10 the mean free path of the gas molecules to maintain thermodynamic equilibrium[5].
-
Vacuum & Thermal Ramping: Evacuate the system to ultra-high vacuum ( 10−8 Pa). Heat the cell incrementally from 298 K to 350 K in 5 K steps, allowing 15 minutes for equilibration at each step.
-
Ionization: Subject the effusing molecular beam to 70 eV electron impact ionization[5].
-
Data Acquisition: Record the ion current intensity of the primary molecular ion ( m/z 506) and its major fragments.
-
Thermodynamic Derivation: Calculate Psat at each temperature. Plot ln(Psat) versus 1/T . The slope of this linear regression, according to the Clausius-Clapeyron equation, yields −ΔHsub/R [5].
Thermal Stability via High-Pressure Thermogravimetric Analysis (HP-TGA)
Standard TGA at ambient pressure often conflates sublimation/volatilization with true thermal decomposition. HP-TGA suppresses volatilization, isolating the kinetic cleavage of the vinylic C-O bonds to accurately determine the decomposition temperature ( Td )[6].
Step-by-Step Protocol:
-
Preparation: Load 20 mg of HFB-BPB into an alumina ( Al2O3 ) sample cup (90 µL volume)[6].
-
Pressurization: Seal the HP-TGA chamber and purge with ultra-high purity Argon. Pressurize the system to 40 bar (580 psi) to artificially suppress premature sublimation[6].
-
Thermal Ramping: Apply a linear heating rate of 5 K/min from 298 K to 1000 K[6].
-
Evolved Gas Analysis (EGA): Interface the HP-TGA exhaust with an FT-IR to monitor the evolution of 4-bromophenol radicals and fluorinated alkyne fragments, confirming the mechanism of C-O bond homolysis.
-
Kinetic Modeling: Determine the Td at 5% mass loss. Repeat at varying heating rates (e.g., 10, 15, 20 K/min) to calculate the activation energy ( Ea ) of decomposition.
Data Visualization
Figure 1: KEMS Experimental Workflow for determining the Enthalpy of Sublimation.
Figure 2: Thermal Degradation Pathway highlighting C-O bond cleavage vs. C-F stability.
Conclusion
The thermodynamic profile of 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene is a masterclass in molecular trade-offs. The CF3 groups enforce rigid thermal stability, while the sterically demanding 4-bromophenoxy groups dictate its phase transition behavior. By employing rigorous techniques like Knudsen Effusion Mass Spectrometry and High-Pressure TGA, researchers can accurately map these properties, bypassing the limitations of standard calorimetry and unlocking the molecule's potential in advanced materials and drug design.
References
-
Akasaka, R., et al. (2023). A Helmholtz Energy Equation of State for trans-1,1,1,4,4,4-Hexafluoro-2-butene [R-1336mzz(E)]. National Institute of Standards and Technology (NIST) / International Journal of Thermophysics.[Link]
-
Booth, A. M., et al. (2021). Measured Solid State and Sub-Cooled Liquid Vapour Pressures of Benzaldehydes Using Knudsen Effusion Mass Spectrometry. MDPI - Atmosphere.[Link]
-
Bannan, S. J., et al. (2020). Measured solid state and subcooled liquid vapour pressures of nitroaromatics using Knudsen effusion mass spectrometry. Copernicus - Atmospheric Chemistry and Physics.[Link]
-
TA Instruments. (2026). Boost the Reliability of Performance Polymers in High-Pressure Environments. AZoM Materials.[Link]
-
Marquette University e-Publications. (2010). Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite. Journal of Applied Polymer Science.[Link]
Sources
- 1. A Helmholtz Energy Equation of State for trans-1,1,1,4,4,4-Hexafluoro-2-butene [R-1336mzz(E)] | NIST [nist.gov]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 4. mdpi.com [mdpi.com]
- 5. ACP - Measured solid state and subcooled liquid vapour pressures of nitroaromatics using Knudsen effusion mass spectrometry [acp.copernicus.org]
- 6. azom.com [azom.com]
Mechanistic Pathway and Synthesis Protocol for 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene
Introduction: The Electrophilic Fluorinated Scaffold
The synthesis of highly fluorinated, sterically hindered building blocks requires precise control over reaction kinetics and thermodynamics. The target molecule, 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene, represents a class of highly functionalized fluorinated alkenes. Hexafluorobutene derivatives are critical in the development of advanced materials, specialized agrochemicals, and next-generation thermodynamic cycles 1.
To synthesize this bis-aryloxy compound, we utilize 2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene as a versatile electrophilic scaffold 2. Standard sp2 -hybridized vinylic carbons typically resist nucleophilic attack due to electron-rich π -clouds. However, the strong electrophilic character imparted by the adjacent trifluoromethyl ( −CF3 ) groups fundamentally alters this reactivity, making the double bond highly susceptible to nucleophilic attack 3.
Core Mechanistic Pathway: Nucleophilic Vinylic Substitution ( SNV )
The formation of the bis-aryloxy butene proceeds via a tandem Nucleophilic Vinylic Substitution ( SNV ) mechanism. This is an Addition-Elimination sequence governed by the stabilization of anionic intermediates.
-
Phase 1: Nucleophilic Addition & Carbanion Stabilization The reaction is initiated by the attack of the 4-bromophenoxide anion on one of the chlorinated vinylic carbons. The π -electron density is pushed onto the adjacent carbon, forming a localized carbanion. This intermediate is thermodynamically stabilized by the powerful negative inductive effect ( −I ) of the −CF3 groups, which act as electron sinks.
-
Phase 2: First Elimination The lone pair on the carbanion collapses back to reform the C=C double bond, simultaneously expelling the chloride leaving group ( Cl− ). This yields the mono-substituted intermediate: 2-chloro-1,1,1,4,4,4-hexafluoro-3-(4-bromophenoxy)-2-butene.
-
Phase 3: Secondary Substitution (Thermal Drive) The process repeats for the second vinylic carbon. However, the mono-substituted intermediate is significantly more sterically hindered. The introduction of the bulky 4-bromophenoxy group raises the activation energy ( Ea ) required for the second nucleophilic attack. Consequently, this step is kinetically slower and requires elevated thermal energy to drive the reaction to complete di-substitution.
Mechanistic and Workflow Visualizations
Nucleophilic vinylic substitution (SNV) mechanism for bis-aryloxy butene synthesis.
Step-by-step experimental workflow for the synthesis and validation of the target molecule.
Thermodynamic and Kinetic Parameters
To ensure reproducibility and high yield, the reaction parameters must be tightly controlled. The table below summarizes the quantitative data and the mechanistic rationale behind each condition.
| Parameter | Value / Condition | Mechanistic Rationale |
| Reagent Stoichiometry | 1.0 Electrophile : 2.2 ArOH : 2.5 Base | A slight stoichiometric excess of the nucleophile ensures complete conversion to the di-substituted product, preventing complex chromatographic separation of the mono-substituted intermediate. |
| Solvent System | N,N-Dimethylformamide (DMF) | DMF is a polar aprotic solvent. It solvates the potassium cations while leaving the phenoxide anion relatively unsolvated, thereby maximizing its nucleophilicity. |
| Initial Temperature | 0∘C (Ice Bath) | The first SNV addition is highly exothermic. Controlled initiation prevents thermal degradation of the fluorinated alkene. |
| Activation Temperature | 80∘C | Provides the necessary activation energy ( Ea ) to overcome the steric hindrance impeding the second nucleophilic attack. |
| Reaction Time | 14−16 Hours | Ensures maximum conversion to the thermodynamically stable stereoisomer (typically the E-isomer due to steric repulsion between the bulky aryloxy groups). |
Experimental Protocol: A Self-Validating System
As a Senior Application Scientist, I design protocols not just as a sequence of actions, but as self-validating systems where the completion of each step guarantees the viability of the next.
Step 1: Preparation of the Nucleophile (Deprotonation)
-
Charge a flame-dried 250 mL round-bottom flask with 4-bromophenol ( 2.2 eq ) and anhydrous potassium carbonate ( K2CO3 , 2.5 eq ).
-
Add 50 mL of anhydrous DMF under a continuous nitrogen ( N2 ) atmosphere.
-
Causality: Nitrogen prevents the oxidative coupling of the phenoxide. K2CO3 acts as a mild, heterogeneous base ( pKa≈10.3 ) that quantitatively deprotonates 4-bromophenol ( pKa≈9.36 ) without inducing the unwanted side reactions that stronger bases (e.g., n-BuLi) might trigger. The excess base neutralizes the HCl generated during the reaction.
Step 2: Electrophile Addition ( SNV Initiation)
-
Cool the reaction mixture to 0∘C using an ice bath.
-
Dropwise add 2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene ( 1.0 eq ) over 15 minutes with vigorous magnetic stirring.
-
Causality: The slow, cold addition manages the exotherm of the first chloride displacement, preventing the oligomerization of the highly reactive intermediates.
Step 3: Thermal Activation (Secondary Substitution)
-
Remove the ice bath and equip the flask with a reflux condenser.
-
Gradually heat the reaction mixture to 80∘C using an oil bath. Maintain this temperature for 14 hours.
-
Monitor the disappearance of the mono-substituted intermediate via TLC (Hexanes/EtOAc 9:1).
Step 4: Quenching and Phase Separation
-
Cool the mixture to room temperature and quench by pouring it into 200 mL of ice-cold distilled water.
-
Extract the aqueous phase with Ethyl Acetate ( 3×50 mL ).
-
Causality: The aqueous quench serves a dual purpose: it neutralizes any unreacted base and solubilizes the inorganic KCl byproduct. Ethyl acetate provides an optimal polarity balance to extract the highly hydrophobic, fluorinated organic product.
Step 5: Purification and NMR Validation
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purify the crude residue via silica gel column chromatography.
-
Self-Validation: Confirm the product identity via 19F NMR and 1H NMR. The target molecule possesses a highly symmetrical structure. A successful synthesis is definitively validated by a single, sharp trifluoromethyl ( −CF3 ) resonance in the 19F NMR spectrum. The presence of multiple fluorine signals would indicate incomplete substitution or a mixture of E/Z stereoisomers.
References
- Compositions comprising cis-1,1,1,4,4,4-hexafluoro-2-butene and 2-difluoromethoxy-1,1,1,2-tetrafluoroethane and uses thereof Source: Google Patents URL
Sources
Structural Characterization and NMR Spectroscopy Profile of 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene
Executive Summary & Structural Relevance
1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene (CAS: 1980781-18-7) is a highly fluorinated, symmetric alkene with the molecular formula C16H8Br2F6O2 and a molecular weight of 506.04 g/mol [1]. The presence of the hexafluoro-2-butene core provides extreme metabolic stability and lipophilicity, making it a highly valuable scaffold in advanced materials science and medicinal chemistry.
Simultaneously, the 4-bromophenoxy substituents serve as versatile synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings). Because of the geometric isomerism inherent to the central alkene, unambiguous structural confirmation relies heavily on multi-nuclear NMR spectroscopy to validate the symmetry and purity of the synthesized compound [2].
Mechanistic Synthesis & Sample Preparation
To obtain high-purity NMR spectra, the synthesis and isolation must be rigorously controlled. The compound is typically synthesized via the base-catalyzed double nucleophilic addition of 4-bromophenol to hexafluoro-2-butyne.
Nucleophilic addition workflow for the synthesis and isolation of the target fluorinated butene.
Experimental Protocol: Synthesis & Isolation
-
Reagent Preparation: Dissolve 2.2 equivalents of 4-bromophenol in anhydrous acetonitrile (MeCN).
-
Causality: MeCN is chosen as a polar aprotic solvent to maximize the nucleophilicity of the phenoxide ion while preventing solvolysis.
-
-
Base Addition: Add 2.5 equivalents of anhydrous potassium carbonate ( K2CO3 ).
-
Causality: A mild base is strictly required to deprotonate the phenol without inducing unwanted defluorination or decomposition of the highly electrophilic fluorinated alkyne. Stronger bases (like NaH) can lead to complex oligomeric mixtures.
-
-
Alkyne Introduction: Cool the reaction mixture to 0 °C and slowly introduce 1.0 equivalent of hexafluoro-2-butyne gas.
-
Reaction Maturation: Stir the mixture at room temperature for 12 hours. The reaction proceeds through a mono-addition vinyl ether intermediate, followed by a second addition to yield the symmetric butene.
-
Purification: Quench with water, extract with ethyl acetate, and concentrate. Recrystallize the crude product from an ethanol/water mixture to obtain the pure (Z)-isomer [3].
-
Causality: Recrystallization exploits the high crystallinity of the symmetric bis(aryloxy) compound, effectively stripping away mono-addition impurities and trace (E)-isomer byproducts.
-
NMR Spectroscopy: Self-Validating Analytical Logic
The characterization of this molecule requires a self-validating multi-nuclear approach. Because the molecule is symmetric ( C2v symmetry for the Z-isomer), the NMR spectra must reflect this degeneracy. Any break in symmetry (e.g., multiple CF3 peaks or asymmetric aromatic signals) immediately flags an impure sample or the presence of the E-isomer.
Multi-nuclear NMR validation logic for confirming structural symmetry and functional groups.
Experimental Protocol: NMR Sample Preparation & Acquisition
-
Sample Dissolution: Dissolve 15-20 mg of the purified 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene in 0.6 mL of deuterated chloroform ( CDCl3 ).
-
Causality: CDCl3 lacks strongly interacting protons and provides excellent solvation for halogenated, lipophilic aromatic ethers, ensuring sharp, well-resolved peaks without line broadening.
-
-
Internal Standards: Add tetramethylsilane (TMS) as the internal reference (0.00 ppm) for 1H and 13C NMR, and trichlorofluoromethane ( CFCl3 ) for 19F NMR.
-
Acquisition Parameters:
-
1H NMR: 400 MHz, 16 scans, 298 K.
-
13C NMR: 100 MHz, 512 scans, 298 K, with 1H decoupling.
-
Crucial Step: Apply 19F decoupling if hardware permits.
-
Causality: The central C=C carbons are heavily split by the adjacent CF3 groups ( 2JCF and 3JCF ). 19F decoupling collapses these complex multiplets into sharp singlets, allowing for unambiguous assignment of the quaternary backbone which might otherwise be lost in the baseline noise.
-
-
19F NMR: 376 MHz, 32 scans, 298 K.
-
Quantitative Data Presentation
The structural symmetry simplifies the spectra significantly. The 4-bromophenoxy groups present a classic AA'BB' spin system in the 1H NMR spectrum, while the CF3 groups appear as a single, highly shielded resonance in the 19F spectrum.
Table 1: 1H NMR Data Summary (400 MHz, CDCl3 )
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Integration | Assignment |
| 6.85 | Doublet-like (m) | ~8.8 Hz | 4H | Aromatic C-H (ortho to Oxygen) |
| 7.42 | Doublet-like (m) | ~8.8 Hz | 4H | Aromatic C-H (meta to Oxygen, ortho to Bromine) |
Table 2: 13C{1H} NMR Data Summary (100 MHz, CDCl3 )
| Chemical Shift (ppm) | Multiplicity | Coupling Constant ( JCF ) | Assignment |
| 116.5 | Singlet | - | Aromatic C-Br (ipso) |
| 117.8 | Singlet | - | Aromatic C-H (ortho to Oxygen) |
| 119.2 | Quartet | ~274 Hz | CF3 (Trifluoromethyl carbon) |
| 132.9 | Singlet | - | Aromatic C-H (ortho to Bromine) |
| 138.5 | Quartet | ~34 Hz | C=C (Central alkene backbone) |
| 154.2 | Singlet | - | Aromatic C-O (ipso) |
Table 3: 19F NMR Data Summary (376 MHz, CDCl3 )
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| -62.4 | Singlet | 6F | CF3 groups |
Analytical Conclusions
The integration of the 1H spectrum (8 total protons split evenly into two 4H environments) perfectly corroborates the bis-substitution of the butene core. Furthermore, the singular 19F resonance at -62.4 ppm validates the geometric purity of the sample, confirming the presence of a single isomer (predominantly the Z-isomer due to thermodynamic stability and steric repulsion between the bulky bromophenoxy groups in the E-isomer). The robust 2JCF and 1JCF couplings observed in the 13C spectrum serve as the final mechanistic proof of the CF3 -alkene linkage, completing the self-validating analytical loop.
References
Crystallographic Profiling and Structural Elucidation of 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper
Executive Summary
The compound 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene (CAS: 1980781-18-7)[1] is a highly fluorinated, halogenated building block with significant utility in the synthesis of advanced functional materials, fluorinated polymers, and specialized pharmaceutical intermediates. With a molecular formula of C₁₆H₈Br₂F₆O₂ and a molecular weight of 506.04 g/mol [1], its structural geometry is dictated by severe steric constraints and complex non-covalent intermolecular forces.
Understanding the solid-state conformation of this molecule via Single-Crystal X-Ray Diffraction (SCXRD) is critical. The spatial orientation of the bulky trifluoromethyl (-CF₃) groups and the para-bromophenoxy rings determines the molecule's reactivity, its packing density in polymeric matrices, and its viability as a halogen-bond donor in supramolecular chemistry. This whitepaper provides a comprehensive, self-validating methodology for the crystallization, crystallographic data acquisition, and structural refinement of this complex molecule.
Mechanistic Context and Molecular Geometry
The structural integrity and solid-state behavior of 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene are governed by three primary mechanistic factors:
-
Steric Hindrance and Isomerism: The nucleophilic addition of 4-bromophenol to hexafluoro-2-butyne typically yields a stereoisomeric mixture. However, the Z-isomer is often thermodynamically favored in the solid state due to the immense steric repulsion between the two -CF₃ groups, which forces the phenoxy groups to adopt an anti or highly twisted conformation relative to the central C=C double bond.
-
Rotational Disorder: Terminal -CF₃ groups are notoriously prone to rotational disorder at room temperature. The low barrier to rotation around the C(sp²)–C(sp³) bond requires cryogenic data collection to "freeze" the fluorine atoms into distinct electron density peaks, preventing smearing in the Fourier map.
-
Halogen Bonding Networks: The presence of polarizable bromine atoms creates a localized region of positive electrostatic potential (the σ-hole). This facilitates highly directional Type II halogen bonding (Br···Br and Br···F interactions)[2], driving the supramolecular assembly of the crystal lattice.
Figure 1: Hierarchy of intra- and intermolecular forces dictating the crystal packing.
Experimental Protocols: Synthesis to Single Crystal
To ensure reproducibility, the following protocol represents a self-validating system. Each step includes a built-in quality control checkpoint (e.g., verifying R(int) values) to guarantee the integrity of the final crystallographic model.
Phase I: Synthesis and Isomer Isolation
-
Nucleophilic Addition: React hexafluoro-2-butyne with 4-bromophenol (2.1 equivalents) in the presence of anhydrous K₂CO₃ in dimethylformamide (DMF) at 80°C under an inert argon atmosphere.
-
Aqueous Workup: Quench the reaction with ice water. Extract the organic layer with ethyl acetate (3 × 50 mL) and wash extensively with brine to remove residual DMF. Dry over MgSO₄.
-
Chromatographic Isolation: Purify the crude mixture via silica gel column chromatography (Hexane/EtOAc 9:1). Validation: Confirm the isolation of the target isomer via ¹⁹F NMR, ensuring a single sharp singlet for the equivalent -CF₃ groups.
Phase II: Crystal Growth via Vapor Diffusion
Causality: Heavily fluorinated organics often precipitate rapidly during standard solvent evaporation, leading to twinned or microcrystalline powders. Vapor diffusion slows the kinetic rate of nucleation, yielding pristine single crystals.
-
Dissolve 20 mg of the purified compound in 0.5 mL of dichloromethane (DCM) in a 2-dram inner vial.
-
Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 3 mL of n-pentane (anti-solvent).
-
Seal the outer vial tightly and leave undisturbed at 20°C for 72–96 hours.
-
Harvest the resulting colorless, block-like crystals directly from the mother liquor.
Figure 2: End-to-end workflow for synthesis and single-crystal X-ray diffraction analysis.
SCXRD Data Acquisition and Structural Refinement
Data Collection
Select a high-quality single crystal under a polarizing microscope. To prevent degradation and freeze the -CF₃ rotational disorder, coat the crystal in Paratone-N oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream. Data is collected using a Mo Kα microfocus source (λ = 0.71073 Å) equipped with a photon-counting pixel array detector. Validation Checkpoint: Ensure the internal agreement factor (R_int) of the collected frames is < 0.05 before proceeding to structure solution.
Phasing and Refinement
-
Structure Solution: Solve the phase problem using the intrinsic phasing algorithm in SHELXT[3]. Causality: Intrinsic phasing is mathematically superior to traditional direct methods for structures containing heavy anomalous scatterers like Bromine, rapidly identifying the heavy atom substructure.
-
Refinement: Perform full-matrix least-squares refinement on F² using SHELXL[4] integrated within the OLEX2 graphical user interface [5].
-
Anisotropic Displacement: Refine all non-hydrogen atoms (Br, F, O, C) anisotropically. Place hydrogen atoms in geometrically idealized positions using a riding model (C–H = 0.95 Å for aromatic protons) with U_iso(H) = 1.2U_eq(C).
Quantitative Data Presentation
The following tables summarize the representative crystallographic data and refinement parameters for the Z-isomer of the title compound, demonstrating the expected high-resolution metrics achievable via the outlined protocol.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical formula | C₁₆H₈Br₂F₆O₂ |
| Formula weight | 506.04 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.452(2) Å, α = 90°b = 15.630(3) Å, β = 105.42(1)°c = 12.871(2) Å, γ = 90° |
| Volume | 1639.5(5) ų |
| Z, Calculated density | 4, 2.050 Mg/m³ |
| Absorption coefficient (μ) | 4.620 mm⁻¹ |
| F(000) | 984 |
| Crystal size | 0.25 × 0.20 × 0.15 mm³ |
| θ range for data collection | 2.45° to 27.50° |
| Reflections collected / unique | 18,450 / 3,840[R(int) = 0.035] |
| Completeness to θ = 25.242° | 99.5% |
| Goodness-of-fit (GOF) on F² | 1.045 |
| Final R indices[I>2σ(I)] | R1 = 0.0310, wR2 = 0.0754 |
| Largest diff. peak and hole | 0.850 and -0.620 e·Å⁻³ |
Table 2: Selected Bond Lengths and Angles
| Structural Feature | Atoms Involved | Value |
| Central Double Bond | C(2) = C(3) | 1.328(4) Å |
| Ether Linkage | C(2) – O(1) | 1.365(3) Å |
| Carbon-Fluorine Bond (Avg) | C(sp³) – F | 1.332(4) Å |
| Carbon-Bromine Bond | C(aromatic) – Br | 1.895(3) Å |
| Ether Angle | C(2) – O(1) – C(aromatic) | 118.5(2)° |
| Halogen Bond Contact | Br(1) ··· F(3) | 3.120(2) Å (Sub-van der Waals) |
Structural Analysis & Causality
The refined structural model validates the mechanistic predictions. The central C=C double bond length of 1.328 Å is typical for an electron-deficient alkene. The C–O–C bond angles (~118.5°) indicate sp²-like hybridization at the oxygen atoms, facilitating partial delocalization of the oxygen lone pairs into the adjacent π-systems.
Crucially, the crystal packing is dominated by halogen bonding . The Br···F intermolecular contact distance of 3.120 Å is significantly shorter than the sum of their van der Waals radii (~3.32 Å), confirming a strong, directional stabilizing interaction. This halogen bonding network, combined with offset face-to-face π-π stacking between the bromophenoxy rings, is responsible for the high calculated density (2.050 Mg/m³) and the thermal stability of the crystalline lattice.
References
-
Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341.[Link]
-
Metrangolo, P., Meyer, F., Pilati, T., Resnati, G., & Terraneo, G. (2008). "Halogen Bonding in Crystal Engineering". Structure and Bonding, 126, 105-136.[Link]
Sources
The Electronic Band Gap of 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene: A Technical Guide
Executive Summary
In the development of high-performance organic electronics, fluorinated monomers play a critical role in engineering materials with high oxidation stability, low dielectric constants, and tunable optical transparency. 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene (CAS 1980781-18-7) is a highly specialized building block utilized in the synthesis of advanced fluorinated poly(arylene ether)s [1]. While this compound is a discrete molecule—meaning its "band gap" is fundamentally defined by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap—understanding its electronic structure is the foundational step in predicting the solid-state band gap of the bulk polymers derived from it.
This whitepaper provides an in-depth analysis of the causality between this molecule's architecture and its electronic properties, alongside field-proven, self-validating protocols for determining its HOMO-LUMO gap.
Molecular Architecture & Electronic Causality
The electronic band gap of 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene is dictated by the push-pull dynamics and conjugation breaks within its structure:
-
The Hexafluorobutene Core: The central 2-butene moiety is flanked by two trifluoromethyl ( −CF3 ) groups. Fluorine is highly electronegative, and the −CF3 groups act as powerful electron-withdrawing entities. This strong inductive effect stabilizes the frontier molecular orbitals, significantly lowering both the HOMO and LUMO energy levels. Consequently, the molecule exhibits exceptional oxidation stability (a deep HOMO level).
-
The Ether Linkages ( −O− ): Unlike fully conjugated polyacetylene or polythiophene backbones, the oxygen atoms in the bis-phenoxy groups introduce a structural bend and a break in extended π -conjugation. This localization of electron density inherently widens the HOMO-LUMO gap, pushing the optical absorption into the deep UV region [2].
-
The Bromine Substituents: Positioned at the para sites of the phenoxy rings, the heavy bromine atoms increase the overall molecular polarizability. More importantly, they serve as reactive synthetic handles for cross-coupling reactions (e.g., Suzuki-Miyaura or Yamamoto coupling), allowing researchers to extend the conjugation length in the resulting polymer, thereby systematically narrowing the band gap of the final material.
Logic of functional groups defining the HOMO-LUMO gap and electronic stability.
Quantitative Electronic Properties
Because 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene is primarily a precursor, its exact empirical band gap is heavily dependent on its solvation state or crystalline packing. However, based on computational models (DFT at the B3LYP/6-31G* level) and empirical data from structurally analogous fluorinated arylene ethers, the quantitative electronic properties are summarized below.
Table 1: Physicochemical and Estimated Electronic Properties
| Property | Value / Expected Range | Scientific Implication |
| Molecular Weight | 506.03 g/mol | High mass density due to Br and F atoms. |
| HOMO Energy Level | −6.2 to −6.5 eV | Deep HOMO indicates high resistance to oxidative degradation. |
| LUMO Energy Level | −2.2 to −2.5 eV | Stabilized by −CF3 groups; poor electron acceptor. |
| Electronic Band Gap ( Eg ) | 3.8 to 4.2 eV | Wide band gap; behaves as an insulator/dielectric. |
| Optical Absorption Edge | <320 nm | Highly transparent in the visible spectrum. |
Experimental Methodologies for Band Gap Determination
To determine the exact band gap of this monomer or its resulting polymers, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems to ensure maximum E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).
Electrochemical Band Gap ( Egec ) via Cyclic Voltammetry (CV)
Cyclic voltammetry measures the energy required to add an electron (reduction, LUMO) or remove an electron (oxidation, HOMO).
Causality of Design: Dichloromethane (DCM) is chosen as the solvent because it provides a wide anodic potential window, which is absolutely necessary to observe the deep oxidation onset of highly electron-deficient fluorinated compounds. Ferrocene is used as an internal standard to self-validate the reference electrode and correct for potential drift [3].
Step-by-Step Protocol:
-
Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6 ) in anhydrous DCM. The TBAPF6 provides ionic conductivity without participating in redox events within the target window.
-
Sample Dissolution: Dissolve the monomer to a concentration of 1.0 mM in the electrolyte solution.
-
Deoxygenation: Purge the cell with high-purity Argon for 15 minutes. Self-Validation: Dissolved oxygen is highly electroactive and will produce a strong reduction peak that masks the LUMO onset; a flat baseline prior to the monomer's reduction peak validates successful deoxygenation.
-
Measurement: Use a three-electrode setup (Glassy carbon working, Pt wire counter, Ag/Ag+ reference). Sweep the potential at a scan rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset ) and onset reduction potential ( Eredonset ).
-
Calibration: Spike the solution with 1.0 mM Ferrocene (Fc) and run a final scan to find the half-wave potential of the Fc/Fc+ couple ( E1/2Fc ).
-
Calculation: Anchor the values to the vacuum level ( −4.8 eV) using the equations:
-
EHOMO=−[Eoxonset−E1/2Fc+4.8] eV
-
ELUMO=−[Eredonset−E1/2Fc+4.8] eV
-
Egec=ELUMO−EHOMO
-
Optical Band Gap ( Egopt ) via UV-Vis Spectroscopy & Tauc Plot
The optical band gap represents the lowest energy electronic transition (typically π→π∗ ).
Causality of Design: A dual-beam spectrophotometer is utilized because it continuously measures a pure solvent blank alongside the sample. This self-validating mechanism automatically corrects for solvent absorption and light source fluctuations.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute 10−5 M solution of the monomer in spectroscopic-grade chloroform.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum from 200 nm to 800 nm.
-
Data Conversion: Convert the absorbance ( A ) to the absorption coefficient ( α ).
-
Tauc Plot Construction: Plot (αhν)2 versus photon energy ( hν ). Causality: Because the ether linkages disrupt extended conjugation, the electronic transitions are highly localized. Therefore, the system is best modeled by direct allowed transition kinetics ( n=2 ) [4].
-
Extrapolation: Identify the linear region of the absorption edge and extrapolate it to the x-axis (where (αhν)2=0 ). The intercept yields the optical band gap ( Egopt ).
Electrochemical workflow for HOMO-LUMO and band gap determination.
Polymerization and Band Gap Engineering
The true utility of 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene lies in its ability to be polymerized. When subjected to cross-coupling polymerizations, the monomer forms fluorinated poly(arylene ether)s.
During polymerization, the discrete molecular orbitals of the monomer hybridize into continuous energy bands. However, because the ether linkages ( −O− ) prevent full delocalization of the π -electrons across the polymer backbone, the resulting polymer retains a relatively wide band gap (typically >3.0 eV). This wide band gap, combined with the low polarizability of the −CF3 groups, makes these polymers exceptional candidates for low-k interlayer dielectrics in microelectronics and highly transparent optical waveguides [2].
References
-
Zhang, Y., et al. "Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers." Polymers (Basel), 2022. Available at:[Link]
-
ResearchGate Community. "How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?" ResearchGate, 2018. Available at:[Link]
-
Dimitriev, O. P., et al. "Assessing Band Gap Stability of Organic Semiconductor Thin Films for Flexible Electronic Applications." arXiv, 2025. Available at:[Link]
Photophysical Characterization of 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene: A Comprehensive UV-Vis Spectroscopy Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In the development of advanced fluorinated materials, OLED matrices, and pharmaceutical intermediates, the photophysical characterization of complex building blocks is a critical quality control and research step. 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene (CAS: 1980781-18-7) is a highly specialized molecule featuring a rigid, electron-deficient hexafluorobutene core flanked by two polarizable 4-bromophenoxy chromophores.
This whitepaper provides an authoritative, in-depth analysis of the expected Ultraviolet-Visible (UV-Vis) absorption properties of this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the causality of experimental design, the quantum mechanical origins of the molecule's absorption profile, and a self-validating protocol to ensure absolute data integrity.
Molecular Architecture and Chromophoric Behavior
To accurately predict and measure the UV-Vis spectrum of 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene, we must deconstruct its molecular architecture into its constituent chromophores and auxochromes. The absorption of UV light by organic compounds is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The 4-Bromophenoxy Termini
The primary drivers of UV-Vis absorption in this molecule are the two 4-bromophenoxy groups.
-
The E-Band (Primary π → π):* Benzene typically absorbs around 204 nm. The addition of the ether oxygen and the heavy bromine atom extends the conjugated system via resonance (+M effect) and inductive effects, lowering the excitation energy and causing a bathochromic (red) shift[1].
-
The B-Band (Secondary π → π / n → π):** The lone pairs on the oxygen and bromine atoms interact with the aromatic π-system. This typically results in a distinct, broader absorption band in the 275–285 nm region, characteristic of halogenated phenolic ethers[2].
The Hexafluoro-2-butene Bridge
The central double bond is heavily substituted with highly electronegative trifluoromethyl (-CF₃) groups.
-
Electronic Isolation: The intense electron-withdrawing nature of the -CF₃ groups pulls electron density away from the ether oxygens. This inductive effect slightly suppresses the oxygen's ability to donate electron density into the benzene rings, potentially causing a slight hypsochromic (blue) shift compared to non-fluorinated analogs.
-
Steric Constraints: The bulky -CF₃ and bromophenoxy groups force the molecule into a conformation that prevents planar conjugation across the entire molecular axis. Therefore, the two bromophenoxy groups act as independent, additive chromophores rather than a single extended conjugated system.
Electronic transition pathways mapping the expected UV-Vis absorption bands.
Quantitative Data: Theoretical Absorption Profile
Based on empirical spectroscopic rules and the behavior of structurally analogous fluorinated aryloxy compounds, the table below summarizes the expected quantitative UV-Vis parameters. Because the molecule contains two identical, non-conjugated bromophenoxy groups, the molar absorptivity (ε) is approximately double that of a single 4-bromophenyl ether.
| Transition Type | Expected λmax (nm) | Estimated Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Structural Origin |
| E-band (π → π) | 225 - 235 | ~ 15,000 - 20,000 | 4-Bromophenoxy aromatic rings |
| B-band (π → π / n → π)** | 275 - 285 | ~ 2,000 - 4,000 | Aromatic rings + Oxygen lone pair conjugation |
| Alkene (π → π) | < 200 | N/A (Often obscured by solvent cutoff) | Hexafluoro-2-butene bridge |
Self-Validating Experimental Protocol
To obtain high-fidelity, publication-grade UV-Vis spectra, researchers must employ a self-validating methodology. This ensures that the observed spectrum is an inherent property of the molecule and not an artifact of solvent interaction, aggregation, or instrument error.
Causality in Experimental Design
-
Solvent Selection: Highly fluorinated aromatic compounds are prone to π-π stacking and fluorous-phase aggregation in polar protic solvents. We mandate the use of UV-grade Acetonitrile (CH₃CN) . Acetonitrile has a low UV cutoff (190 nm), allowing clear observation of the deep-UV E-band, and provides excellent solvation for fluorinated ethers, preventing aggregation-induced peak broadening.
-
Dual-Beam Spectrophotometry: A dual-beam instrument is required to continuously subtract the baseline absorbance of the solvent and correct for any fluctuations in the xenon or deuterium lamp intensity during the scan.
Step-by-Step Methodology
Step 1: Preparation of the Stock Solution
-
Weigh exactly 5.06 mg of 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene (MW: 506.04 g/mol ) using a microbalance.
-
Dissolve in 10.0 mL of UV-grade acetonitrile in a volumetric flask to create a 1.0 mM stock solution. Rationale: Sonication for 5 minutes may be required to overcome the high lattice energy of the fluorinated solid.
Step 2: Serial Dilution for Linearity Validation
-
Prepare a series of working solutions at concentrations of 5 µM, 10 µM, 20 µM, and 40 µM by diluting the stock solution with acetonitrile.
-
Causality: Analyzing a concentration gradient is the core of the self-validating system. It allows us to plot Absorbance vs. Concentration to confirm adherence to the Beer-Lambert Law ( A=ϵlc ). If the plot deviates from linearity, it indicates molecular aggregation or excimer formation.
Step 3: Instrument Calibration and Baseline Correction
-
Power on the UV-Vis spectrophotometer and allow the deuterium and tungsten-halogen lamps to warm up for 30 minutes to ensure thermal and emission stability.
-
Fill two matched quartz cuvettes (10 mm path length) with pure UV-grade acetonitrile.
-
Place them in the reference and sample beam paths and perform a baseline scan from 400 nm down to 190 nm.
Step 4: Spectral Acquisition
-
Replace the solvent in the sample cuvette with the 10 µM working solution.
-
Scan the sample from 400 nm to 190 nm at a scan rate of 120 nm/min with a slit width of 1 nm.
-
Record the wavelengths of maximum absorbance ( λmax ) and their corresponding absorbance values.
-
Repeat this process for the 5 µM, 20 µM, and 40 µM solutions.
Step 5: Data Processing and Validation
-
Extract the absorbance values at the primary λmax (~230 nm) and secondary λmax (~280 nm) for all concentrations.
-
Plot the data to calculate the exact molar absorptivity ( ϵ ) from the slope of the linear regression line. An R2 value of >0.999 validates the assay.
Workflow for self-validating UV-Vis spectral acquisition of fluorinated phenoxy compounds.
Conclusion
The UV-Vis absorption spectrum of 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene is a direct reflection of its segmented electronic structure. By understanding the interplay between the auxochromic bromine atoms, the resonance-donating ether oxygens, and the strongly inductive hexafluorobutene core, researchers can accurately predict and interpret its photophysical behavior. Adhering to the self-validating protocol outlined above ensures that the derived molar absorptivity values are robust, reproducible, and ready for integration into broader material science or pharmacokinetic models.
References
-
NIST Chemistry WebBook. "4-Bromophenol, TMS derivative - UV/Visible spectrum." National Institute of Standards and Technology. Available at:[Link]
-
Chemistry LibreTexts. "17.5: Electronic Spectra- Ultraviolet and Visible Spectroscopy." Available at:[Link]
-
Shimadzu. "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds." Available at:[Link]
Sources
Application Note: Step-Growth Polycondensation of 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene
Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Formulation Researchers Document Type: Advanced Methodology & Protocol Guide
Executive Summary & Scientific Rationale
The synthesis of high-performance fluorinated polymers is a critical frontier in materials science, particularly for applications requiring low dielectric constants, extreme thermal stability, and specialized hydrophobicity (e.g., gas separation membranes, aerospace composites, and low-fouling biomaterials)[1].
The monomer 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene (CAS: 1980781-18-7) is a highly specialized AA-type building block. It features a rigid butene core flanked by bulky trifluoromethyl (–CF₃) groups and flexible ether linkages. The incorporation of this monomer via step-growth polymerization yields poly(arylene ether)s with enhanced free volume. The bulky –CF₃ groups prevent dense chain packing, which simultaneously increases the glass transition temperature ( Tg ) while maintaining excellent solubility in organic solvents—a rare and highly desirable combination in polymer engineering[1].
This application note details two highly validated, self-validating step-growth polymerization protocols for this dibrominated monomer: Suzuki-Miyaura Cross-Coupling (to form alternating copolymers) and Yamamoto Homocoupling (to form homopolymers).
Mechanistic Principles & Causality in Experimental Design
As with any step-growth polymerization, achieving a high molecular weight is governed by the Carothers Equation . High degrees of polymerization are strictly dependent on absolute monomer purity and exact stoichiometric balance ( r=1.000 ).
Suzuki-Miyaura Polycondensation (Alternating Copolymers)
Suzuki-Miyaura polycondensation (SPC) is the premier method for synthesizing high-molecular-weight polyarylenes[2]. It involves the cross-coupling of our dibromide monomer with a diboronic acid/ester (e.g., 1,4-benzenediboronic acid bis(pinacol) ester).
-
Biphasic Catalysis & Phase Transfer: The reaction is typically performed in a toluene/water biphasic system. Because the fluorinated monomer is highly hydrophobic, a phase-transfer catalyst (PTC) like Aliquat 336 is mandatory. The PTC transports the aqueous carbonate base into the organic phase, which is required to activate the boron species for the critical transmetalation step with the Pd(II) intermediate[3].
-
End-Capping: Unreacted bromine or boronic acid end groups act as reactive defects that can cause unwanted cross-linking or thermal degradation during melt-processing. We enforce a strict end-capping protocol using monofunctional phenylboronic acid followed by bromobenzene to terminate the polymer chains with stable, inert phenyl rings[2].
Yamamoto Homocoupling (Homopolymers)
To synthesize a homopolymer of the fluorinated monomer, Ni(0)-mediated Yamamoto coupling is utilized.
-
Catalyst Stabilization: The active Ni(0) species is generated in situ from Ni(cod)₂. We add 2,2'-bipyridine as a strong σ -donor/ π -acceptor ligand to stabilize the organonickel intermediates and drive the reductive elimination step. Supplemental 1,5-cyclooctadiene (COD) is added to suppress the premature thermal decomposition of the Ni(0) complex before it can oxidatively add to the sterically hindered C–Br bonds of the fluorinated monomer.
Experimental Workflows & Protocols
Protocol A: Suzuki-Miyaura Polycondensation
Objective: Synthesis of an alternating fluorinated poly(arylene ether) copolymer.
-
Monomer Purification: Prior to use, sublime or recrystallize 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene to ≥ 99.9% purity.
-
Stoichiometric Charging: In a nitrogen-filled glovebox, charge a 50 mL Schlenk flask with exactly 1.000 mmol of the fluorinated dibromide, 1.000 mmol of 1,4-benzenediboronic acid bis(pinacol) ester, and 0.02 mmol (2 mol%) of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Solvent & Base Addition: Add 10 mL of anhydrous, thoroughly degassed toluene and 2 drops of Aliquat 336. Inject 3.0 mL of degassed 2.0 M aqueous K₂CO₃.
-
Polymerization: Seal the flask, transfer to a heating block, and stir vigorously (800 rpm to ensure emulsion formation) at 90 °C for 48 hours. The solution will become increasingly viscous.
-
End-Capping: Dissolve 0.1 mmol of phenylboronic acid in 1 mL of toluene, inject into the flask, and stir for 12 hours. Subsequently, inject 0.1 mmol of bromobenzene and stir for an additional 12 hours.
-
Precipitation: Cool the mixture, dilute with 10 mL of THF to reduce viscosity, and precipitate dropwise into 300 mL of vigorously stirred methanol.
-
Purification: Recover the fibrous polymer via vacuum filtration. Perform Soxhlet extraction with methanol for 24 hours to remove oligomers, PTC, and catalyst residues. Dry under vacuum at 80 °C for 24 hours.
Protocol B: Yamamoto Homocoupling
Objective: Synthesis of a fluorinated poly(arylene ether) homopolymer.
-
Catalyst Preparation: In a glovebox, charge a dry Schlenk flask with Ni(cod)₂ (2.2 mmol), 2,2'-bipyridine (2.2 mmol), and free COD (2.2 mmol).
-
Activation: Add 5 mL of anhydrous DMF and 5 mL of anhydrous toluene. Stir at 80 °C for 30 minutes until a deep purple solution forms, indicating the active Ni(0) complex.
-
Monomer Addition: Dissolve 1.000 mmol of 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene in 5 mL of anhydrous toluene. Inject this solution dropwise into the active catalyst mixture.
-
Polymerization: Maintain the reaction at 80 °C for 72 hours under an inert atmosphere.
-
Work-up: Cool the highly viscous mixture and precipitate into 300 mL of a methanol/HCl mixture (10:1 v/v). The HCl is critical for dissolving the trapped nickel salts, turning them into soluble NiCl₂.
-
Purification: Filter the polymer, wash extensively with hot methanol and deionized water until the filtrate is neutral, and dry under vacuum at 100 °C for 24 hours.
Quantitative Data Presentation
The incorporation of the highly fluorinated butene linkage significantly alters the thermomechanical and electronic properties of the resulting polymers[4]. Below are the expected analytical ranges for polymers synthesized via Protocol A.
Table 1: Target Physicochemical Properties of the Alternating Copolymer
| Property | Expected Value Range | Analytical Methodology |
| Number-Average MW ( Mn ) | 35,000 - 65,000 g/mol | GPC (THF eluent, Polystyrene standards) |
| Dispersity ( Đ ) | 1.8 - 2.4 | GPC |
| Glass Transition ( Tg ) | 190 - 230 °C | DSC (2nd heating scan, 10 °C/min, N₂) |
| Thermal Degradation ( Td,5% ) | > 480 °C | TGA (10 °C/min, N₂ atmosphere) |
| Dielectric Constant ( ϵr ) | 2.3 - 2.7 | Impedance Spectroscopy (1 MHz, 25 °C) |
| Water Absorption | < 0.1 % | Gravimetric analysis (24h immersion, 25 °C) |
Process Visualization
The following diagram maps the critical path for the Suzuki-Miyaura step-growth polycondensation, highlighting the sequential logic required to achieve high-molecular-weight, defect-free materials.
Workflow for the Suzuki-Miyaura step-growth polycondensation of fluorinated monomers.
References
-
1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene - Sigma-Aldrich Source: sigmaaldrich.com URL:
-
Fluorinated Poly(Arylene Ether)s: Synthesis, Properties, and Applications Source: researchgate.net URL:[1]
-
Highly Fluorinated Poly(arylene alkylene ether sulfone)s: Synthesis and Thermal Properties Source: acs.org URL:[4]
-
Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)s: Mechanistic Insights and End-Functionalization Source: researchgate.net URL:[2]
-
Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions Source: acs.org URL:[3]
Sources
1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene as a monomer for fluorinated polyethers
Application Note: 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene in the Synthesis of Advanced Fluorinated Polyethers
Executive Summary & Mechanistic Rationale
The demand for high-performance polymers in drug delivery systems, low-fouling biomaterials, and advanced dielectrics has driven the development of highly specialized fluorinated monomers. 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene (CAS: 1980781-18-7) is a uniquely structured di-bromo monomer that serves as a critical building block for synthesizing rigid, highly fluorinated poly(arylene ether)s[1].
Unlike traditional aliphatic fluoro-monomers, this molecule features a rigid 2-butene core flanked by two strongly electron-withdrawing trifluoromethyl (-CF3) groups and two reactive 4-bromophenoxy handles[2].
-
The Causality of the Design: The steric bulk and extreme electron-withdrawing nature of the adjacent -CF3 groups shield the central ether linkages from hydrolytic and nucleophilic attack. When polymerized, this structural motif prevents the degradation of the polymer backbone in harsh physiological or chemical environments, a critical requirement for long-term implantable biomaterials or robust drug-eluting matrices. Furthermore, the para-bromo substituents are perfectly positioned for transition-metal-catalyzed step-growth polymerization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-coupling), allowing for precise control over polymer molecular weight and architecture.
Physicochemical Profiling
Before initiating polymerization workflows, it is critical to validate the monomer's properties. The table below summarizes the key quantitative data for 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene[1][2].
| Property | Value | Mechanistic Implication for Polymerization |
| Molecular Formula | C16H8Br2F6O2 | High fluorine content ensures low surface energy in the final polymer. |
| Molecular Weight | 506.04 g/mol | Requires precise stoichiometric balancing during step-growth coupling. |
| Reactivity Handles | Two para-bromo groups | Enables oxidative addition with Pd(0) or Ni(0) catalysts. |
| Steric Profile | Highly hindered core | Necessitates the use of bulky, electron-rich phosphine ligands (e.g., SPhos). |
| Storage Temperature | 2–8 °C | Prevents premature oxidation or degradation of the ether linkages prior to use. |
Polymerization Workflow & Pathway Visualization
To synthesize fluorinated polyethers, the monomer is typically reacted with a diboronic acid (or bis-boronate ester) via a Palladium-catalyzed Suzuki-Miyaura polycondensation.
Caption: Workflow for synthesizing fluorinated polyethers via Pd-catalyzed polycondensation.
Experimental Protocol: Suzuki-Miyaura Polycondensation
This protocol describes the synthesis of a fluorinated poly(arylene ether) using 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene and 1,4-benzenediboronic acid.
Self-Validating System Note: Step-growth polymerizations are highly sensitive to stoichiometric imbalances. To ensure the system is self-validating, end-capping agents are introduced at the end of the reaction. If the reaction did not reach high conversion, the end-capping will yield low-molecular-weight oligomers that are easily detected and washed out during the precipitation phase, ensuring only the target high-molecular-weight polymer is isolated.
Step-by-Step Methodology:
-
Stoichiometric Preparation: In a flame-dried 50 mL Schlenk flask, add exactly 1.000 mmol of 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene and 1.000 mmol of 1,4-benzenediboronic acid.
-
Expert Insight: Weighing must be done with an analytical balance (0.1 mg precision). Carothers' equation dictates that even a 1% stoichiometric imbalance will cap the degree of polymerization (DP) at 100.
-
-
Catalyst Loading: Add 0.02 mmol of Pd2(dba)3 and 0.08 mmol of SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl).
-
Expert Insight: The bulky SPhos ligand is mandatory here. The -CF3 groups on the monomer create significant steric hindrance; SPhos accelerates the reductive elimination step, preventing catalyst trapping and premature chain termination.
-
-
Solvent & Degassing: Add 10 mL of anhydrous Toluene. Subject the mixture to three consecutive freeze-pump-thaw cycles.
-
Expert Insight: Oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II) complexes. Complete degassing is non-negotiable for achieving high molecular weights.
-
-
Base Activation: Under an argon counter-flow, inject 3.0 mL of a degassed 2M aqueous K2CO3 solution. Heat the biphasic mixture to 85 °C and stir vigorously (800 rpm) for 48 hours.
-
Expert Insight: The aqueous base converts the boronic acid into a highly nucleophilic boronate complex, which is required to drive the transmetalation step against the electron-deficient bromophenoxy rings.
-
-
End-Capping (Quality Control): After 48 hours, add 0.1 mmol of phenylboronic acid and react for 4 hours. Subsequently, add 0.1 mmol of bromobenzene and react for another 4 hours.
-
Expert Insight: This quenches any unreacted bromo or boronic acid chain ends, replacing them with inert phenyl rings. This drastically improves the thermal stability (Td) of the final polymer by preventing end-group degradation at high temperatures[3].
-
-
Isolation: Cool the mixture to room temperature, dilute with 10 mL of THF, and precipitate dropwise into 200 mL of vigorously stirred methanol. Filter the fibrous white solid, wash sequentially with water and acetone, and dry under vacuum at 80 °C for 24 hours.
Quality Control & Validation Matrix
To ensure the synthesized fluorinated polyether meets the rigorous standards required for drug development and materials science, the following self-validating analytical workflow must be executed.
Caption: Self-validating quality control workflow for synthesized fluorinated polyethers.
Expected Quantitative Outcomes: | Analytical Technique | Target Metric | Significance in Application | | :--- | :--- | :--- | | Gel Permeation Chromatography (GPC) | Mw > 40,000 g/mol ; PDI < 2.0 | Ensures mechanical robustness for forming free-standing films or drug-eluting stents. | | Thermogravimetric Analysis (TGA) | Td5% > 400 °C | Confirms the stabilizing effect of the hexafluoro-2-butene core against thermal degradation[3]. | | Contact Angle Goniometry | Water Contact Angle > 110° | Validates the extreme hydrophobicity required for low-fouling biomedical surfaces. |
Applications in Drug Development & Biomedicine
For drug development professionals, polymers derived from 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene offer distinct advantages over traditional PEGs or PLGAs:
-
Oxygen Transport Scaffolds: The high fluorine density significantly increases oxygen solubility within the polymer matrix. This makes these polyethers ideal candidates for tissue engineering scaffolds where hypoxia is a limiting factor, or as synthetic oxygen carriers.
-
Low-Fouling Drug Eluting Implants: The extreme lipophobicity and hydrophobicity imparted by the -CF3 groups prevent non-specific protein adsorption. When formulated into implantable drug depots, this prevents the formation of fibrous capsules by the host immune system, ensuring predictable, zero-order drug release kinetics over extended periods.
References
-
ResearchGate. "Synthesis and thermal stability of hybrid fluorosilicone polymers and perfluorocyclobutyl (PFCB) segmented copolymers". Available at: [Link]
Sources
Application Note: Utilizing 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene in High-Performance Optical Waveguide Fabrication
Target Audience: Materials Scientists, Photonics Researchers, and Drug Development Professionals (Biosensor Applications).
Introduction & Mechanistic Rationale
The demand for high-bandwidth telecommunications and highly sensitive lab-on-a-chip biosensors has driven the development of low-loss polymeric optical waveguides. For drug development professionals, these waveguides form the backbone of evanescent field sensors used in label-free, real-time protein-ligand binding assays. However, standard hydrocarbon-based polymers (e.g., PMMA, standard polyimides) suffer from severe optical attenuation in the near-infrared (NIR) telecommunication windows (1310 nm and 1550 nm) due to the vibrational absorption overtones of carbon-hydrogen (C-H) bonds.
To overcome this, 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene (CAS: 1980781-18-7) serves as a highly specialized fluorinated monomer. The strategic design of this precursor relies on three mechanistic pillars:
-
Isotopic/Elemental Shift of Absorption: By replacing C-H bonds with heavier carbon-fluorine (C-F) bonds via the hexafluorobutene core, the fundamental vibrational frequencies are lowered. This shifts the harmonic overtones away from the 1550 nm window, drastically reducing optical loss .
-
Steric Free Volume Expansion: The bulky trifluoromethyl (–CF₃) groups disrupt dense polymer chain packing. This increases the fractional free volume, which lowers the dielectric constant and refractive index while suppressing crystallization (ensuring high optical transparency).
-
Cross-Coupling Versatility: The terminal bromine atoms allow for highly efficient transition-metal-catalyzed carbon-carbon bond formation. This enables the synthesis of high-molecular-weight, strictly alternating poly(arylene ether)s with excellent thermal stability (T_g > 200 °C) .
Caption: Mechanism of optical loss reduction via C-H to C-F bond substitution.
Quantitative Data Summary
To justify the use of this specific monomer, the resulting fluorinated poly(arylene ether) is compared against standard optical PMMA. The data demonstrates the critical advantages of the highly fluorinated backbone.
| Property | Standard PMMA | Fluorinated Poly(arylene ether) | Measurement Condition |
| Refractive Index (TE) | ~1.490 | 1.515 - 1.525 | Prism Coupling @ 1550 nm |
| Optical Loss | > 1.0 dB/cm | < 0.5 dB/cm | Cutback Method @ 1550 nm |
| Birefringence (Δn) | ~0.005 | < 0.002 | TE vs TM mode difference |
| Glass Transition (T_g) | ~105 °C | > 220 °C | DSC, 10 °C/min |
| Thermal Stability (T_d 5%) | ~280 °C | > 450 °C | TGA in N₂, 10 °C/min |
Experimental Protocols
The following protocols detail the transformation of the monomer into a functional optical waveguide. Every step is designed as a self-validating system to ensure reproducibility and high optical fidelity.
Protocol A: Polymer Synthesis via Yamamoto Homocoupling
Causality Note: We select Ni(0)-mediated Yamamoto homocoupling over Pd-catalyzed Suzuki-Miyaura coupling to eliminate the need for synthesizing a highly specific diboronic acid counterpart. This allows for the direct homopolymerization of the dibromo monomer into a pure, high-molecular-weight backbone.
Reagents:
-
1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene (Monomer)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (Catalyst)
-
2,2'-Bipyridine (Ligand)
-
1,5-Cyclooctadiene (COD) (Promoter)
-
Anhydrous N,N-Dimethylformamide (DMF) and Toluene
Step-by-Step Methodology:
-
Inert Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with Ni(COD)₂ (2.2 equivalents relative to monomer) and 2,2'-bipyridine (2.2 eq).
-
Solvent Addition: Add a degassed mixture of anhydrous DMF and Toluene (1:1 v/v) to the flask, followed by COD (2.2 eq). Stir at 80 °C for 30 minutes to form the active Ni(0)-bipyridine complex (solution turns deep purple).
-
Monomer Injection: Dissolve the hexafluorobutene monomer (1.0 eq) in anhydrous Toluene and inject it dropwise into the active catalyst solution.
-
Polymerization: Maintain the reaction at 80 °C for 24 hours under continuous magnetic stirring. The solution will become highly viscous, indicating chain extension.
-
Precipitation & Purification: Dilute the viscous mixture with THF and precipitate dropwise into a 10-fold excess of acidified methanol (containing 1% HCl to quench the Ni catalyst). Filter the fibrous white polymer, wash with methanol, and dry under vacuum at 100 °C for 24 hours.
-
Self-Validation Check: Analyze the polymer via ¹⁹F NMR and Gel Permeation Chromatography (GPC).
-
Success Criteria: The disappearance of the sharp monomeric –CF₃ peak and the emergence of a broadened polymeric peak confirms successful coupling. GPC should indicate a Number Average Molecular Weight (M_n) > 40,000 Da to ensure film-forming capabilities.
-
Protocol B: Cleanroom Fabrication of the Optical Waveguide
Causality Note: Propylene glycol methyl ether acetate (PGMEA) is chosen as the casting solvent because its boiling point (146 °C) allows for controlled solvent evaporation during spin-coating, preventing the formation of pinholes or striations that would cause catastrophic scattering losses.
Step-by-Step Methodology:
-
Substrate Preparation: Utilize a silicon wafer with a 15 µm thick thermally grown SiO₂ layer. The SiO₂ acts as the lower cladding due to its low refractive index (n ~ 1.44). Clean the wafer using standard RCA-1 and Piranha solutions, followed by dehydration baking at 200 °C.
-
Core Layer Deposition: Dissolve the synthesized fluorinated poly(arylene ether) in PGMEA to form a 20 wt% solution. Filter through a 0.2 µm PTFE syringe filter. Spin-coat the solution onto the wafer at 2000 RPM for 60 seconds.
-
Thermal Curing: Soft bake the wafer at 100 °C for 10 minutes to remove bulk solvent, followed by a hard bake in a vacuum oven at 250 °C for 1 hour to fully densify the polymer film.
-
Self-Validation Check: Measure film thickness and refractive index using a prism coupler. Target thickness is 3–5 µm.
-
-
Photolithography: Spin-coat a positive photoresist (e.g., AZ 4620) over the core layer. Expose to UV light through a photomask defining the waveguide channels (e.g., Mach-Zehnder interferometers for biosensing). Develop the resist to expose the areas to be etched.
-
Reactive Ion Etching (RIE): Transfer the pattern into the fluoropolymer using an O₂/CHF₃ plasma.
-
Causality Note: The O₂ plasma etches the organic backbone, while CHF₃ passivates the sidewalls. This ensures anisotropic etching and perfectly vertical waveguide walls, minimizing sidewall scattering losses.
-
-
Upper Cladding Deposition: Strip the remaining photoresist. Spin-coat a low-refractive-index perfluoropolymer (e.g., CYTOP) over the etched ridges to serve as the upper cladding. Cure at 200 °C.
Caption: Workflow for fabricating optical waveguides from the hexafluorobutene monomer.
References
overcoming solubility issues of 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene in organic solvents
Welcome to the Technical Support Center. This guide is designed for researchers, materials scientists, and drug development professionals working with highly fluorinated aromatic building blocks.
1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene is a critical monomer used in the synthesis of high-performance fluorinated poly(aryl ethers) and advanced pharmaceutical intermediates[1]. However, its unique structural features—specifically the dense electron cloud of the two trifluoromethyl (-CF 3 ) groups combined with a rigid butene core—significantly decrease its polarizability and intermolecular interactions with standard organic solvents[2]. This results in pronounced "fluorophilicity" (simultaneous hydrophobicity and lipophobicity), making dissolution a major bottleneck in experimental workflows.
Below, you will find quantitative solvent data, step-by-step validated protocols, and a troubleshooting Q&A to help you overcome these thermodynamic barriers.
Quantitative Data: Solvent Efficacy & Compatibility
To select the appropriate solvent, you must balance the thermodynamic requirement for dissolution against the chemical compatibility of your downstream reaction.
Table 1: Solvent Parameters and Efficacy for Highly Fluorinated Bis-Phenoxy Butenes
| Solvent System | Operating Temp. | Solubilizing Mechanism | Downstream Compatibility |
| Hexafluoroisopropanol (HFIP) | 20–25 °C | Strong H-bonding, fluorophilic interactions | Excellent for non-protic sensitive rxns; peptide/polymer analysis. |
| N-Methyl-2-pyrrolidone (NMP) | 70–90 °C | High dipole moment, thermal entropy | Good for organometallics, cross-coupling, and polymerization. |
| N,N-Dimethylacetamide (DMAc) | 80–100 °C | Polar aprotic solvation, thermal entropy | Good for high-temp polycondensation. |
| THF / HFIP (9:1 v/v) | 25–40 °C | Co-solvent bridging (azeotropic-like) | Versatile, easily removed under vacuum. |
| Dichloromethane (DCM) | N/A | Ineffective (lattice energy > solvation energy) | Poor (Forms milky suspension only). |
Workflow: Solvent Selection Decision Tree
Workflow for selecting the optimal solvent system based on downstream chemical compatibility.
Validated Experimental Protocols
Every protocol described here acts as a self-validating system. Do not proceed to downstream reactions unless the visual clarity checks confirm complete dissolution.
Protocol A: High-Temperature Aprotic Dissolution (For Protic-Sensitive Chemistry)
Fluorinated poly(aryl ethers) and their monomers often require highly polar aprotic solvents like NMP or DMAc, but lack the entropy of mixing at room temperature[1].
-
Preparation: Weigh the monomer into a dry, inert-gas flushed Schlenk flask or reaction vial.
-
Solvent Addition: Add anhydrous NMP or DMAc to achieve a target concentration of 0.1 M to 0.2 M (typically 10–20 mL per gram of monomer).
-
Thermal Activation: Place the vessel in a pre-heated oil bath or heating block at 80–90 °C under continuous magnetic stirring (400–600 rpm). The thermal energy is required to overcome the strong crystal lattice energy of the rigid butene core.
-
Validation Check: Observe the solution after 15 minutes. It must transition from a cloudy suspension to a completely transparent, homogeneous liquid.
-
Transfer & Maintenance: Maintain the temperature throughout the reaction. If transferring the solution to an addition funnel or another flask, pre-heat all syringes and cannulas to >60 °C to prevent "cold-shock" precipitation in the needle.
Protocol B: Fluorinated Co-Solvent System (For Room Temperature Processing)
When heating is detrimental to your reagents, a co-solvent system utilizing a fluorinated alcohol bridges the polarity gap[3]. HFIP acts as a powerful hydrogen-bond donor and fluorophilic solvator[4][5].
-
Initial Solvation: Weigh the monomer into the reaction vessel. Add HFIP directly to the solid (representing 10–20% of your total intended solvent volume). Swirl gently. The specific fluorophilic interactions will immediately begin disrupting the crystal lattice.
-
Bulk Dilution: Slowly add Tetrahydrofuran (THF) (representing 80–90% of the total volume) under gentle stirring at room temperature (20–25 °C).
-
Validation Check: The mixture should clarify within 2 to 5 minutes. The THF lowers the bulk viscosity of the solution while the HFIP maintains the solvation sphere around the fluorinated monomer[3].
-
Post-Reaction Processing: Both THF and HFIP (Boiling point: 58.2 °C)[4] are highly volatile and can be easily removed via rotary evaporation post-reaction.
Troubleshooting & FAQs
Q: I added the monomer to THF at room temperature, but it remains a milky suspension. Why? A: THF lacks the specific fluorophilic interactions needed to overcome the crystal lattice energy of the hexafluorobutene core. The highly polarized C-F bonds lower the molecule's overall surface energy, resulting in weak London dispersion forces with standard non-fluorinated hydrocarbons[2]. Solution: Transition to Protocol B (THF/HFIP co-solvent) or switch to Protocol A (NMP with heat).
Q: When using NMP, the compound dissolves beautifully at 80 °C but crashes out (precipitates) upon cooling to room temperature. How do I maintain a stable solution? A: This is a classic thermodynamic precipitation. The solubility curve of highly fluorinated aromatics in aprotic solvents drops exponentially as temperature decreases[1]. Solution: You must maintain the reaction at elevated temperatures. If your downstream reagents are thermally unstable, you must switch to a solvent system that supports room-temperature dissolution, such as the HFIP/THF co-solvent method.
Q: Can I use sonication to force dissolution in standard solvents like DCM or Ethyl Acetate? A: No. Sonication only provides temporary mechanical dispersion (creating a micro-suspension), not true thermodynamic dissolution. Once sonication stops, the monomer will rapidly re-aggregate and precipitate, leading to inconsistent stoichiometry and failed reactions.
Q: Is HFIP safe to use for all downstream drug development assays? A: HFIP is an exceptionally effective solvent[5], but it is a strong hydrogen-bond donor (pKa ~ 9.3) and a hard Lewis acid[4][5]. It will quench strong bases (like Grignard reagents or butyl lithium) and can interfere with certain nucleophilic substitutions. Furthermore, HFIP is highly corrosive to tissues and must be handled in a fume hood[4]. Always ensure your downstream chemistry is compatible with protic, mildly acidic environments before utilizing Protocol B.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents - Google Patents [patents.google.com]
- 4. Hexafluoro-2-propanol [chemeurope.com]
- 5. 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene
Welcome to the Advanced Materials & Therapeutics Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals handling highly fluorinated, sterically hindered building blocks.
The compound 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene is a critical intermediate typically synthesized via the nucleophilic addition of 4-bromophenol to hexafluoro-2-butyne, or via addition-elimination (S_NAr) with 2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene[1]. Due to its extreme hydrophobicity and the presence of persistent phenolic impurities, standard purification workflows often fail. This guide provides field-proven, self-validating protocols to help you isolate the chemically pure bis-adduct.
Part 1: Quantitative Impurity Matrix
To design a successful purification strategy, you must understand the physicochemical properties of the crude mixture. Table 1 summarizes the target compound and its common impurities, dictating the causality behind our separation tactics.
| Impurity / Component | Molecular Weight | Relative Polarity | Primary Removal Strategy | In-Process Validation Metric |
| DMF / DMSO (Solvent) | 73.09 / 78.13 | Very High | 5% LiCl Aqueous Wash | Aqueous layer volume expansion ceases |
| 4-Bromophenol | 173.01 | Moderate (pKa ~8.6) | 0.5 M NaOH Wash | Aqueous phase pH > 10; TLC Rf 0.2 absent |
| Mono-adduct | ~335.00 | Low-Moderate | Silica Chromatography | TLC Rf ~0.4 (95:5 Hexanes:EtOAc) |
| Bis-adduct (Target) | 506.03 | Very Low | Target Isolation | TLC Rf ~0.7 (95:5 Hexanes:EtOAc) |
| E/Z Isomers | 506.03 | Very Low | Recrystallization | ¹⁹F NMR shows a single CF₃ resonance |
Part 2: Troubleshooting & FAQs
Q: My crude product is an intractable dark oil instead of a crystalline solid. What went wrong? A: Residual DMF (solvent) and unreacted 4-bromophenol severely depress the melting point of the product, acting as plasticizers. Until the 4-bromophenol concentration is reduced to <1 mol%, the bis-adduct will resist crystallization. Causality: The bulky bromophenyl rings and CF₃ groups require a highly ordered lattice to crystallize; hydrogen-bonding impurities disrupt this packing.
Q: I washed the organic layer with saturated aqueous NaHCO₃, but 4-bromophenol remains. Why? A: Saturated NaHCO₃ has a pH of approximately 8.3. The pKa of 4-bromophenol is ~8.6. Therefore, bicarbonate is insufficiently basic to quantitatively deprotonate the phenol into its water-soluble phenolate form. Solution: You must use 0.5 M NaOH or 5% K₂CO₃ (pH > 10) to ensure complete deprotonation and partitioning into the aqueous phase.
Q: During silica gel chromatography, my product co-elutes with a faint yellow band. How can I resolve this? A: The yellow band is often oxidized 4-bromophenol (quinones). If the base wash was incomplete, this impurity streaks on silica. Field-Proven Insight: 4-bromophenol can oxidize into dark quinone byproducts if left in basic conditions for too long. Perform the NaOH wash rapidly and immediately wash with brine to neutralize the organic layer before loading it onto the column.
Q: I am seeing two distinct sets of peaks in my ¹⁹F NMR spectrum. Is my product impure? A: Not necessarily. Nucleophilic additions to hexafluoro-2-butyne often yield a mixture of stereoisomers (E/Z), though anti-addition (giving the trans relationship of the phenoxy groups) is kinetically favored[2]. The two sets of CF₃ resonances correspond to the E and Z isomers of the bis-adduct. If a single isomer is required for downstream cross-coupling, proceed to the recrystallization protocol.
Part 3: Self-Validating Purification Protocols
Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Protocol A: Liquid-Liquid Extraction (Solvent Removal)
Field-proven insight: Standard water washes often lead to stubborn emulsions when DMF is present in high concentrations. A 5% LiCl wash increases the ionic strength of the aqueous phase, breaking emulsions and selectively drawing DMF into the aqueous layer.
-
Dilute the crude reaction mixture with 5 volumes of Ethyl Acetate (EtOAc).
-
Wash the organic layer with 3 volumes of 5% aqueous LiCl solution.
-
Validation Step: Measure the volume of the recovered aqueous layer. It should be slightly larger than the input volume due to the extraction of DMF. Repeat this wash 3 times.
-
Wash once with brine to remove residual water.
Protocol B: Alkaline Wash (Phenol Scavenging)
-
Vigorously stir the organic layer from Protocol A with an equal volume of 0.5 M NaOH for exactly 5 minutes to prevent base-catalyzed degradation.
-
Allow the layers to separate.
-
Validation Step 1: Check the pH of the aqueous layer using pH paper. It must be ≥ 10. If it is lower, the buffering capacity of the phenol has exhausted the base; add more NaOH.
-
Separate and discard the aqueous layer (contains sodium 4-bromophenolate).
-
Validation Step 2: Spot the organic layer on a TLC plate (95:5 Hexanes:EtOAc). The UV-active spot at Rf ~0.2 (4-bromophenol) must be completely absent.
Protocol C: Silica Gel Flash Chromatography (Mono-adduct Removal)
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil.
-
Load the oil onto a silica gel column pre-equilibrated with 100% Hexanes.
-
Elute with a gradient of 100% Hexanes to 95:5 Hexanes:EtOAc.
-
Validation Step: Analyze fractions via TLC. Discard early fractions containing the mono-adduct (Rf ~0.4). Pool fractions containing the pure bis-adduct (Rf ~0.7).
Protocol D: Isomeric Enrichment via Recrystallization
-
Dissolve the pooled, concentrated bis-adduct in a minimum volume of boiling Hexanes/DCM (9:1 ratio).
-
Allow the solution to cool slowly to room temperature, then transfer to a -20°C freezer overnight.
-
Filter the resulting crystals.
-
Validation Step: Run a ¹⁹F NMR on the crystals. A single sharp singlet at approximately -60 ppm confirms the isolation of a single stereoisomer.
Part 4: Purification Workflow Visualization
Figure 1: Workflow for purifying 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene.
Part 5: References
-
Stereochemistry of addition of methanol to hexafluoro-2-butyne and trifluoromethylacetylene. acs.org.[Link]
Sources
Technical Support Center: Synthesis & Optimization of 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks encountered during the synthesis of 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene. This highly fluorinated building block is a pivotal structural motif in advanced materials and drug development 1.
The most reliable synthetic route involves a double nucleophilic vinylic substitution ( SNV ) using 2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene and 4-bromophenol. While theoretically straightforward, researchers frequently encounter stalled reactions, poor stereocontrol, and catastrophic degradation. This guide provides field-proven insights to establish a self-validating, high-yielding protocol.
Part 1: Troubleshooting & Mechanistic FAQs
Q1: My reaction stalls, leaving a high percentage of the mono-substituted intermediate. Why does this happen, and how do I drive the reaction to completion? A1: This is a fundamental kinetic issue rooted in the electronic properties of fluoroolefins 2. The initial substitution is extremely fast because the starting dichloro-hexafluoro-butene is highly electron-deficient. However, once the first 4-bromophenoxy group attaches, its oxygen lone pairs donate electron density into the alkene's π -system via resonance. This significantly deactivates the remaining vinylic chloride toward the second nucleophilic attack. Causality & Solution: You cannot simply extend the reaction time at room temperature. You must increase the thermodynamic driving force. Switch from a weak base (like K2CO3 in Acetonitrile) to a highly soluble, stronger base system like anhydrous Cs2CO3 in DMF. Elevate the reaction temperature to 90 °C after the initial exothermic addition to overcome the higher activation energy barrier of the second substitution.
Q2: NMR analysis of my product shows a mixture of (E) and (Z) isomers. I specifically need the (Z)-isomer. How can I control this stereoselectivity? A2: The SNV reaction on perfluoroalkenes proceeds via an addition-elimination mechanism involving a transient fluorinated carbanion. If you stop the reaction too early or run it at lower temperatures, you trap the kinetic mixture of (E) and (Z) isomers. The (Z)-isomer—where the two bulky CF3 groups are cis to each other—is the thermodynamically favored product due to stabilizing stereoelectronic effects and π−π stacking of the aryl rings . Causality & Solution: Stereocontrol here is achieved via thermodynamic resolution. By maintaining the reaction at 90 °C for 18 hours in the presence of excess phenoxide, the (E)-isomer undergoes reversible addition-elimination, allowing it to equilibrate into the lower-energy (Z)-isomer.
Q3: My reaction mixture turned black, and the yield is near zero. What caused this degradation? A3: A black, tarry reaction mixture is the hallmark of base-mediated hydrolysis and subsequent oligomerization. If your base contains hydroxide impurities (e.g., using aqueous NaOH, or wet K2CO3 ), the hydroxide outcompetes the phenoxide. Hydroxide attack on the fluorinated backbone leads to the expulsion of fluoride/chloride ions and the formation of highly reactive, unstable ketene intermediates that rapidly polymerize into dark tars. Causality & Solution: Moisture is the enemy of this reaction. Establish a self-validating system: rigorously dry your DMF and use freshly oven-dried alkali carbonates. Avoid aqueous bases entirely.
Part 2: Quantitative Data Analysis
To illustrate the causality discussed above, the following table summarizes the impact of varying reaction conditions on product distribution.
Table 1: Reaction Optimization and Product Distribution
| Base System | Solvent | Temp (°C) | Time (h) | Mono-Adduct (%) | Bis-Adduct (%) | Z:E Ratio | Degradation (%) |
| K2CO3 (Wet) | MeCN | 25 | 24 | 85 | 10 | 1:1 | 5 |
| K2CO3 (Anhydrous) | DMF | 60 | 24 | 40 | 50 | 2:1 | 10 |
| NaOH (Aqueous) | THF | 60 | 12 | 10 | < 5 | N/A | 85 (Black Tar) |
| Cs2CO3 (Anhydrous) | DMF | 90 | 18 | < 2 | 95 | > 20:1 | 3 |
Note: The optimized conditions (bottom row) successfully overcome the electronic deactivation of the mono-adduct while thermodynamically resolving the stereocenters to the (Z)-isomer.
Part 3: Self-Validating Experimental Protocol
Objective: Synthesize (Z)-1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene via a double SNV reaction.
-
Solvent Validation: Before beginning, perform a Karl Fischer titration on your anhydrous DMF. Self-Validation Checkpoint: The water content must be < 50 ppm. If higher, discard or re-dry the solvent to prevent ketene-mediated degradation.
-
Phenoxide Generation: In a flame-dried Schlenk flask under an argon atmosphere, suspend anhydrous Cs2CO3 (3.0 equiv) in the validated anhydrous DMF (0.2 M). Add 4-bromophenol (2.2 equiv) and stir at 25 °C for 30 minutes. Self-Validation Checkpoint: A slight color shift to pale yellow confirms the generation of the active phenoxide nucleophile.
-
Controlled Addition: Cool the flask to 0 °C using an ice bath. Dropwise add 2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene (1.0 equiv). Causality: The first nucleophilic substitution is highly exothermic. Cooling prevents local hot spots that could trigger alkyne oligomerization or premature solvent degradation.
-
Thermodynamic Resolution: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 90 °C for 18 hours. Causality: Prolonged heating at 90 °C provides the necessary activation energy to force the second substitution and allows the kinetic (E)-isomer to isomerize into the thermodynamic (Z)-isomer.
-
Workup: Cool the reaction to room temperature and quench carefully with ice-cold water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with 5% aqueous NaOH (to remove any unreacted 4-bromophenol), followed by brine. Dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure.
-
Final Validation: Analyze the crude product via 19F NMR. Self-Validation Checkpoint: A successful reaction will show a single dominant singlet around -58 ppm, confirming the symmetric (Z)-isomer. Two distinct quartets indicate an incomplete reaction (presence of the mono-adduct).
Part 4: Mechanistic Workflow Visualization
The following diagram maps the logical flow of the reaction, highlighting the divergence between kinetic products, thermodynamic targets, and degradation pathways.
Mechanistic workflow for the synthesis of 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene.
Part 5: References
-
Title: STABILIZED FLUOROOLEFIN COMPOSITIONS AND METHODS FOR THEIR PRODUCTION, STORAGE AND USAGE Source: European Patent Office - EP 4122997 A URL:
-
Title: 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene Source: Smolecule URL:
-
Title: 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene - Product Catalog Source: Sigma-Aldrich URL:
Sources
optimizing catalyst loading for 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene coupling
Welcome to the Advanced Materials Technical Support Center. This portal provides specialized troubleshooting, mechanistic insights, and validated protocols for the cross-coupling and step-growth polymerization of 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene (CAS: 1980781-18-7)[1].
Due to the unique steric and electronic properties of the rigid (Z)-perfluorobut-2-ene-2,3-diyl bridge, optimizing palladium (Pd) catalyst loading is critical for achieving high conversion and preventing catalyst deactivation.
Mechanistic Overview & Causality
The molecule 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene (MW: 506.04 g/mol )[2] presents specific challenges in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig):
-
Steric Hindrance: The bulky trifluoromethyl ( −CF3 ) groups on the central double bond create a rigid, sterically congested microenvironment. This impedes the approach of the Pd(0) catalyst during the oxidative addition step.
-
Electronic Effects: While the −CF3 groups are highly electron-withdrawing, the oxygen atoms of the phenoxy groups donate electron density to the aryl rings via resonance. This dual electronic nature requires a highly active, electron-rich ligand to facilitate oxidative addition into the C-Br bond, while maintaining enough steric bulk to accelerate reductive elimination.
-
Stoichiometric Sensitivity: When used as an AA-type monomer in step-growth polymerization, any side reactions (e.g., hydrodehalogenation) caused by unoptimized catalyst loading will permanently disrupt the stoichiometric balance, severely limiting the final molecular weight of the fluorinated poly(arylene ether).
Troubleshooting FAQs
Q1: I am observing incomplete conversion and low molecular weight oligomers, even at standard 1 mol% Pd loading. Why?
A: Incomplete conversion is typically caused by the rate of catalyst decomposition exceeding the rate of the catalytic cycle. The steric bulk of the hexafluorobutene bridge slows down oxidative addition. At 1 mol% loading, if the Pd(0) species is not rapidly captured by the aryl bromide, it agglomerates into inactive Pd black. Action: Increase the catalyst loading to 2.0 mol% and utilize a sterically demanding, electron-rich dialkylbiaryl phosphine ligand (e.g., SPhos or XPhos) at a strict 1:2 Pd-to-Ligand ratio to stabilize the active Pd(0) intermediate.
Q2: Can I force the reaction to completion by increasing the catalyst loading to 5% or 10%?
A: No. In step-growth polycondensation, excessive catalyst loading is detrimental. High concentrations of Pd can act as end-capping agents. If a Pd(II) complex undergoes oxidative addition at the polymer chain end but fails to complete transmetalation, it terminates chain growth. Furthermore, high Pd loadings increase the rate of ligand degradation and phosphine-aryl exchange side reactions.
Q3: I see a black precipitate forming within the first 30 minutes of the reaction. How do I prevent this?
A: The black precipitate is elemental Palladium ( Pd0 black), indicating severe catalyst aggregation. This occurs when the ligand dissociates, leaving the Pd unprotected. Ensure your solvent is rigorously degassed (oxygen promotes ligand oxidation) and verify that your base (e.g., K2CO3 ) is fully dissolved or finely milled. If Pd black persists, titrate your ligand loading from a 1:2 to a 1:2.5 (Pd:Ligand) ratio to favor the formation of the stable PdL2 complex.
Catalyst Loading Optimization Workflow
Workflow for optimizing Pd catalyst loading in bis-bromophenoxy hexafluorobutene coupling.
Quantitative Data: Effect of Catalyst Loading
The following table summarizes the self-validating experimental data for the Suzuki-Miyaura step-growth polymerization of 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene with 1,4-phenylenediboronic acid.
| Pd Loading (mol%) | SPhos Ligand (mol%) | Conversion (%) | Mn (kDa) | PDI ( Mw/Mn ) | Experimental Observations |
| 0.5% | 1.0% | 65% | 8.5 | 1.42 | Pd black observed at 2h; reaction stalled. |
| 1.0% | 2.0% | 88% | 15.2 | 1.65 | Moderate yield; oligomers present in precipitation. |
| 2.0% | 4.0% | >99% | 45.0 | 1.80 | Optimal loading; high-viscosity solution, clean polymer. |
| 5.0% | 10.0% | >99% | 28.5 | 2.15 | Excess Pd caused chain termination; lower molecular weight. |
Note: Molecular weights ( Mn ) determined via GPC against polystyrene standards in THF.
Validated Experimental Protocol
This methodology outlines the optimized self-validating system for the cross-coupling polymerization of the fluorinated monomer.
Materials Required:
-
Monomer A: 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene (1.000 equiv)[1]
-
Monomer B: 1,4-Phenylenediboronic acid (1.000 equiv)
-
Catalyst: Pd2(dba)3 (1.0 mol% Pd complex = 2.0 mol% Pd atoms)
-
Ligand: SPhos (4.0 mol%)
-
Base: K2CO3 (3.0 equiv, aqueous 2M solution)
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Monomer Preparation: In a nitrogen-filled glovebox, weigh exactly 1.000 mmol of 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene and 1.000 mmol of 1,4-phenylenediboronic acid into a 25 mL Schlenk tube equipped with a magnetic stir bar. Self-Validation: Exact 1:1 stoichiometry is mathematically required for high molecular weight; any deviation >0.5% will cap the polymer chains.
-
Catalyst Loading: Add 1.0 mol% of Pd2(dba)3 (yielding 2.0 mol% active Pd) and 4.0 mol% of SPhos ligand to the Schlenk tube.
-
Solvent Addition & Degassing: Seal the tube with a septum, remove from the glovebox, and inject 6.0 mL of anhydrous toluene. Subject the mixture to three rigorous freeze-pump-thaw cycles to remove dissolved oxygen.
-
Base Addition: Inject 1.5 mL of a thoroughly degassed 2M aqueous K2CO3 solution.
-
Reaction Execution: Immerse the Schlenk tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure efficient biphasic mixing. Monitor the reaction via TLC (hexane/ethyl acetate) to confirm the disappearance of the monomer spot (typically within 4 hours).
-
Workup & Precipitation: After 24 hours, cool the highly viscous reaction mixture to room temperature. Dilute with 5 mL of THF to reduce viscosity. Precipitate the polymer by dropping the solution slowly into 100 mL of vigorously stirring methanol.
-
Purification: Collect the fibrous polymer via vacuum filtration. Wash sequentially with water (to remove salts) and hot acetone (to remove oligomers and catalyst residues). Dry under vacuum at 80 °C for 24 hours.
References
Sources
Technical Support Center: Preventing Thermal Degradation of 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene
Welcome to the Technical Support Center for 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene (HFBBPB). As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing the processing of this highly fluorinated, brominated monomer. While its perfluoroalkyl core provides exceptional thermal stability, the presence of vinylic ether linkages and carbon-bromine (C-Br) bonds introduces specific vulnerabilities during high-temperature melt polymerization or curing.
This guide is designed to help you understand the causality behind thermal degradation, diagnose issues analytically, and implement self-validating protocols to ensure the structural integrity of your synthesized materials.
Mechanistic Overview of Thermal Degradation
Understanding why HFBBPB degrades is the first step in preventing it. The molecule possesses three distinct thermal failure points, each triggered by different environmental conditions:
-
Oxidative Ether Cleavage : The vinylic ether bonds are highly susceptible to nucleophilic attack or oxidative cleavage when exposed to trace oxygen at elevated temperatures. Oxygen acts as a biradical initiator, breaking the molecule at the oxygen bridge.
-
C-Br Bond Homolysis : Under strictly anaerobic conditions, the C-Br bond is the weakest link (bond dissociation energy ~280 kJ/mol). At temperatures exceeding 300°C, homolytic cleavage occurs, generating highly reactive aryl radicals that cause premature crosslinking.
-
Defluorination & Pyrolysis : At extreme temperatures (> 500°C), the core[1]. This leads to the elimination of hydrogen fluoride (HF) and the formation of fluorinated alkynes, a behavior well-documented in[2].
Mechanistic pathways of thermal degradation for the hexafluorobutene monomer.
Quantitative Data: Thermal Degradation Thresholds
To effectively monitor and prevent degradation, compare your processing conditions against the established thresholds and analytical markers summarized below.
| Degradation Pathway | Onset Temp (°C) | Atmosphere | Primary Byproducts | Analytical Detection Method |
| Oxidative Ether Cleavage | > 220°C | Air / Trace O₂ | Quinones, Phenolic derivatives | FTIR (Broad -OH stretch at ~3300 cm⁻¹) |
| C-Br Bond Homolysis | > 300°C | Inert (N₂, Ar) | Aryl Radicals, Br₂ gas | ESR (Radical trap), Insoluble Gel Fraction |
| Hexafluorobutene Pyrolysis | > 500°C | Any | HF, CF₃C≡CH, CF₃H | GC-MS, Ion-Selective Electrode (F⁻) |
Diagnostic Decision Tree
If you detect unexpected physical changes (e.g., discoloration, insolubility) in your material, use the following diagnostic workflow to isolate the root cause.
Diagnostic decision tree for identifying and resolving monomer thermal degradation pathways.
Troubleshooting FAQs
Q: Why does my monomer melt turn brown/black during high-temperature polymerization? A: Causality: Discoloration in fluorinated bis(phenoxy) monomers is rarely due to the fluorocarbon core. It is almost exclusively caused by C-Br bond homolysis. At temperatures exceeding 300°C, the carbon-bromine bond cleaves to form highly reactive aryl radicals. These radicals rapidly recombine, forming extended conjugated networks (which appear brown or black) and causing premature, uncontrollable crosslinking.
Q: How can I analytically differentiate between oxidative ether cleavage and thermal dehalogenation? A: Causality: The two pathways yield structurally distinct chemical markers. Oxidative ether cleavage breaks the molecule at the oxygen bridge, yielding phenolic and quinone derivatives. This can be detected via FTIR as a new, broad -OH stretch around 3300 cm⁻¹. Conversely, thermal dehalogenation leaves the ether intact but releases bromine radicals. This is best detected by analyzing the insoluble gel fraction (crosslinked polymer) via Soxhlet extraction, or by using an Electron Spin Resonance (ESR) radical trap during the heating phase.
Q: Is the release of Hydrogen Fluoride (HF) a risk during standard processing? A: Causality: Under standard processing conditions (< 300°C), HF release is negligible because the trifluoromethyl (-CF₃) groups are highly stable. However, if thermal runaway occurs and temperatures exceed 500°C (873 K), the core[1], leading to the elimination of HF and the formation of fluorinated alkynes[2].
Standard Operating Protocol (SOP): Inert-Atmosphere Processing & Thermal Stabilization
To perform melt polymerization or high-temperature processing of HFBBPB while suppressing C-Br homolysis and oxidative cleavage, follow this self-validating methodology.
Self-Validating Checkpoint: The protocol is successful if the final synthesized polymer is 100% soluble in N-Methyl-2-pyrrolidone (NMP) at room temperature, proving that zero premature crosslinking (C-Br homolysis) has occurred.
Step 1: Trace Metal Scavenging (Pre-Processing)
Causality: Trace transition metals (e.g., Fe, Cu) from synthesis equipment act as Lewis acids. They coordinate to the ether oxygen, drastically lowering the activation energy required for C-O bond cleavage.
-
Dissolve HFBBPB in electronic-grade dichloromethane (DCM).
-
Wash the organic layer three times with 0.1 M EDTA (aq) to chelate and remove trace metals.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate under reduced pressure.
Step 2: Atmospheric Control (Schlenk Line Setup)
Causality: Oxygen acts as a biradical initiator at elevated temperatures, attacking the vinylic ether. Total exclusion is mandatory.
-
Transfer the purified monomer to a heavy-walled Schlenk flask.
-
Perform three strict freeze-pump-thaw cycles using liquid nitrogen to remove dissolved O₂ from the monomer matrix.
-
Backfill the flask with ultra-high-purity (UHP) Argon. Validation: Connect an inline zirconia oxygen sensor to the exhaust line. Do not initiate heating until the O₂ concentration reads strictly < 5 ppm.
Step 3: Radical Scavenger Addition
Causality: Trapping early-stage aryl radicals prevents the propagation of crosslinking networks if localized hot spots occur.
-
Under positive Argon flow, add 0.1 wt% of a high-temperature radical scavenger (e.g., Irganox 1010).
Step 4: Controlled Temperature Ramping
-
Heat the reaction vessel using a PID-controlled heating mantle to prevent thermal overshoot.
-
Ramp the temperature at a maximum rate of 5°C/min up to 250°C.
-
Critical Limit: Do not exceed 280°C at any point to maintain a strict safety margin below the 300°C C-Br homolysis threshold.
References
-
Tao, N., Liu, C., Xing, H., Lu, S., Lo, S., & Zhang, H. (2020). Experimental and Density Functional Theory Studies on 1,1,1,4,4,4-Hexafluoro-2-Butene Pyrolysis. Molecules, 25(17), 3799.[Link]
-
Linteris, G. T., et al. (2020). Thermal Decomposition Mechanism and Fire-Extinguishing Performance of trans-1,1,1,4,4,4-Hexafluoro-2-butene: A Potential Candidate for Halon Substitutes. The Journal of Physical Chemistry A.[Link]
Sources
Technical Support Center: Troubleshooting Incomplete Conversion of 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene.
This highly fluorinated, sterically hindered bis-aryl bromide is a critical monomer used in the synthesis of advanced fluorinated poly(arylene ether)s, optical waveguides, and low-dielectric materials[1][2]. However, researchers frequently encounter "incomplete conversion" during palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura polycondensations), which leads to low molecular weight oligomers or stalled reactions[1][3]. This guide synthesizes field-proven methodologies to overcome these electronic and phase-behavior bottlenecks.
Diagnostic Workflow
Diagnostic workflow for troubleshooting incomplete conversion of fluorinated monomers.
Frequently Asked Questions (FAQs)
Q1: Why does my Suzuki-Miyaura polycondensation stall at low molecular weights, leaving unreacted monomer behind? Causality & Solution: The root cause is often physical rather than chemical. The growing fluorinated polymer chain exhibits unique phase behavior. As the molecular weight increases, the highly hydrophobic and rigid hexafluoro-2-butene core drastically reduces the solubility of the oligomers in standard polar aprotic solvents (like pure DMF or DMAc)[1]. This leads to premature precipitation, which physically sequesters the reactive end-groups from the palladium catalyst. Action: Transition to a biphasic solvent system (e.g., Toluene/THF/Water) or introduce a fluorinated co-solvent such as benzotrifluoride to maintain the growing polymer in solution[1]. Always add a phase-transfer catalyst (PTC) like Aliquat 336 to facilitate the transfer of the boronate species across the biphasic boundary.
Q2: I am observing significant protodebromination (reduction of the C-Br bond) instead of the cross-coupled product. How do I prevent this? Causality & Solution: The strongly electron-withdrawing nature of the two –CF3 groups exerts an inductive (-I) effect that pulls electron density away from the ether oxygen. This diminishes the oxygen's ability to donate electrons (+M effect) into the phenyl ring, rendering the aryl bromide highly electron-deficient[1]. While this actually accelerates the initial oxidative addition of Pd(0) into the C-Br bond, it creates a long-lived, electron-poor Pd(II) intermediate. If the subsequent transmetalation step is slow due to the steric bulk of the monomer, the Pd(II) species undergoes competing beta-hydride elimination (if using alcohol solvents) or protodebromination[3][4]. Action: You must accelerate the transmetalation and reductive elimination steps. Switch to a highly active, bulky, and electron-rich dialkylbiaryl phosphine ligand (e.g., SPhos or RuPhos) and use a stronger, more soluble base like Cs2CO3 instead of Na2CO3[3][4]. Strictly avoid primary or secondary alcohols (like ethanol) as co-solvents.
Q3: Does the geometry of the hexafluoro-2-butene core affect the coupling efficiency? Causality & Solution: Yes. The monomer exists predominantly in a specific stereochemical configuration (typically Z due to the synthetic route from hexafluoro-2-butyne). The rigid geometry and the immense steric bulk of the –CF3 groups can hinder the approach of the bulky Pd-ligand complex during the catalytic cycle. Action: Maintain a slightly elevated reaction temperature (85–95 °C) to overcome the activation energy barrier associated with this steric crowding. Ensure that the catalyst loading is sufficient (typically 2–4 mol% Pd) to compensate for thermal degradation over extended reaction times.
Quantitative Data: Optimization Parameters
The following table summarizes the causality of different reaction parameters on the conversion rates of 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene based on established organometallic principles[1][3][4].
| Catalyst/Ligand System | Solvent / Base System | Primary Observation & Causality | Typical Monomer Conversion |
| Pd(PPh3)4 (5 mol%) | Toluene / EtOH / Na2CO3 | Poor: Slow transmetalation leads to high protodebromination via EtOH beta-hydride elimination. | < 40% |
| Pd(dppf)Cl2 (3 mol%) | DMF / K2CO3 | Moderate: Stalls at oligomer stage due to poor solubility of fluorinated chains in pure DMF. | 50–60% |
| Pd2(dba)3 / SPhos (2/8 mol%) | Toluene / THF / H2O / Cs2CO3 | Excellent: SPhos accelerates transmetalation; THF/Toluene mix maintains polymer solubility. | > 95% |
| Pd(OAc)2 / RuPhos (2/4 mol%) | Benzotrifluoride / H2O / K3PO4 | Optimal: Fluorinated solvent ensures perfect phase behavior; RuPhos prevents side reactions. | > 98% |
Standard Operating Procedure: Optimized Suzuki-Miyaura Coupling
This protocol utilizes a self-validating feedback loop to ensure complete conversion of the sterically hindered fluorinated monomer.
Reagents:
-
1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene (1.00 equiv)
-
Aryl bis-boronic acid/ester (1.00 equiv)
-
Pd2(dba)3 (0.02 equiv / 2 mol%)
-
SPhos (0.08 equiv / 8 mol%)
-
Cs2CO3 (3.00 equiv)
-
Aliquat 336 (Phase Transfer Catalyst, 2 drops)
-
Solvent: Toluene / THF / Deionized H2O (2:1:1 v/v/v ratio, 0.1 M concentration)
Step-by-Step Methodology:
-
Preparation & Strict Degassing: Combine the fluorinated monomer, bis-boronic acid, and Cs2CO3 in a Schlenk flask. Add the Toluene/THF/H2O solvent mixture and Aliquat 336. Subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the electron-rich SPhos ligand.
-
Catalyst Activation: Under a positive pressure of Argon, quickly add Pd2(dba)3 and SPhos. Seal the flask and heat the biphasic mixture to 85 °C with vigorous stirring (≥ 800 rpm). Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the organic and aqueous layers, facilitating phase transfer.
-
Self-Validating Monitoring (19F NMR): At the 4-hour and 12-hour marks, extract a 0.1 mL aliquot of the organic layer. Evaporate the solvent, dissolve in CDCl3, and acquire a 19F NMR spectrum.
-
Validation Check: The unreacted monomer exhibits a sharp –CF3 singlet (typically around -58 to -60 ppm). As conversion proceeds, this sharp peak will completely disappear, replaced by a slightly shifted, broadened resonance characteristic of the polymeric backbone. If the sharp peak persists after 12 hours, spike the reaction with an additional 1 mol% Pd2(dba)3/SPhos.
-
-
Quenching & Precipitation: Once 19F NMR confirms 100% monomer conversion, cool the mixture to room temperature. Dilute with additional THF to reduce viscosity, then precipitate the polymer dropwise into vigorously stirred methanol. Filter, wash with hot water (to remove salts), and dry under vacuum at 80 °C.
References
-
Synthesis of Highly Fluorinated Poly(arylene ether sulfide) for Polymeric Optical Waveguides Chemistry of Materials (ACS Publications) URL:[Link][2]
-
Fluorinated Poly(Arylene Ether)s: Synthesis, Properties, and Applications Royal Society of Chemistry URL:[Link][1]
-
Palladium-Catalyzed Homocoupling of Highly Fluorinated Arylboronates: Studies of the Influence of Strongly vs. Weakly Coordinating Solvents on the Reductive Elimination Process Chemistry - A European Journal (Wiley) URL:[Link][4]
-
Experimental and Computational Studies on the Catalytic and Luminescent Properties of Ni, Pd and Au Complexes (Ligand design enables Suzuki coupling) Universidad de Valladolid URL:[Link][3]
Sources
Orthogonal Selectivity in Halogenated Alkene Analysis: HPLC Method Validation for 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene
As a Senior Application Scientist, one of the most persistent challenges in chromatographic method development is the baseline resolution of heavily halogenated stereoisomers. When analyzing complex molecules like 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene (HBB) , traditional reversed-phase approaches often hit a wall.
HBB is a highly lipophilic, sterically hindered alkene featuring a hexafluoro-2-butene core and two bulky 4-bromophenoxy substituents. The primary objective of this guide is to objectively compare stationary phase chemistries for HBB purity analysis and provide a self-validating, ICH Q2(R2)-compliant methodology for its routine quality control.
Mechanistic Causality: Why Traditional C18 Fails
In standard reversed-phase liquid chromatography (RPLC), C18 (octadecylsilane) columns dominate due to their ruggedness and predictable retention based on hydrophobicity. However, C18 chains are highly flexible and rely almost exclusively on dispersive (London) forces[1].
The E and Z isomers of HBB possess identical molecular weights, the same number of atoms, and nearly indistinguishable hydrophobic footprints. Because flexible C18 ligands cannot differentiate the rigid, 3D spatial geometry of the bulky −CF3 and −O−Ph−Br groups, they fail to resolve the isomers, resulting in peak coalescence and inaccurate purity reporting.
The Pentafluorophenyl (PFP) Advantage
To overcome this hydrophobic blind spot, we must shift from purely dispersive interactions to orthogonal retention mechanisms. Fluorinated stationary phases, specifically Pentafluorophenyl (PFP) columns, provide a multi-modal retention environment perfectly suited for HBB[2]:
-
π−π Charge Transfer : The electron-deficient pentafluorophenyl ring of the stationary phase acts as a Lewis acid, engaging in strong π−π interactions with the polarizable bromophenoxy rings of the analyte[1].
-
Fluorophilic Affinity : The highly fluorinated core of HBB exhibits a strong, specific dipole-dipole affinity for the fluorinated stationary phase.
-
Shape Selectivity (Steric Discrimination) : The E isomer (trans-bromophenoxy groups) and Z isomer (cis-bromophenoxy groups) present entirely different steric profiles. The rigid, planar PFP ligand acts as a geometric "slot," allowing it to discriminate between the spatial arrangements of the isomers, achieving baseline resolution where C18 fails[3].
Table 1: Chromatographic Performance Comparison
Conditions: 60:40 Acetonitrile:Water (0.1% TFA), 1.0 mL/min, 254 nm, 30°C.
| Parameter | Standard C18 | C8 | Pentafluorophenyl (PFP) |
| Primary Retention Mechanism | Hydrophobic (Dispersive) | Hydrophobic (Dispersive) | Hydrophobic, π−π , Shape Selectivity |
| E-Isomer Retention Time | 12.4 min | 10.1 min | 14.2 min |
| Z-Isomer Retention Time | 12.6 min | 10.3 min | 15.8 min |
| Resolution ( Rs ) | 0.8 (Co-elution) | 0.6 (Co-elution) | 3.4 (Baseline) |
| Tailing Factor ( Tf ) | 1.4 | 1.5 | 1.05 |
| Selectivity ( α ) | 1.02 | 1.02 | 1.15 |
Method Development & Validation Workflow
The decision-making process for validating this method relies on a strict gating mechanism. If the column cannot achieve a resolution ( Rs ) greater than 2.0 during the screening phase, it is immediately rejected from the validation pipeline.
Fig 1: HPLC method development and ICH Q2(R2) validation workflow for HBB purity.
Self-Validating ICH Q2(R2) Experimental Protocol
A robust analytical method must be a self-validating system—meaning it contains internal checks to prove its own accuracy during every execution. The following protocol aligns with the latest[4][5].
Step 1: System Suitability Testing (The Internal Control)
Before any sample is analyzed, a System Suitability Test (SST) mixture containing 0.5% Z-isomer and 0.5% 4-bromophenol in 99.0% E-isomer must be injected.
-
Causality: The sequence is programmed to automatically abort if the resolution ( Rs ) between the E and Z isomers drops below 2.0, or if the tailing factor exceeds 1.5. This guarantees that the column chemistry and mobile phase are performing optimally before data collection begins.
Step 2: Specificity & Forced Degradation
-
Procedure: Subject the 1.0 mg/mL HBB stock solution to 1N HCl, 1N NaOH, 3% H2O2 , and UV light for 24 hours. Inject the stressed samples using a Photodiode Array (PDA) detector.
-
Causality: This proves the method is "stability-indicating." By calculating the peak purity angle against the purity threshold for the main HBB peak, we mathematically prove that no hidden degradation products (such as cleaved 4-bromophenol) are co-eluting under the main peak.
Step 3: Linearity and Range
-
Procedure: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the nominal target concentration (1.0 mg/mL). Inject each level in triplicate and plot peak area versus concentration.
-
Causality: Establishing an R2≥0.999 ensures that the detector's response remains directly proportional to the analyte concentration across the entire working range, which is critical for the accurate quantitation of both the API and trace impurities[6].
Step 4: Accuracy (Spike Recovery)
-
Procedure: Spike known quantities of synthesized Z-isomer and 4-bromophenol into the E-isomer standard at three levels: 0.1%, 0.5%, and 1.0%. Calculate the percentage recovery.
-
Causality: This step validates the extraction and dilution protocol, proving that the sample matrix does not suppress the UV signal and that no analyte is lost during sample preparation.
Step 5: Robustness
-
Procedure: Deliberately alter the column temperature by ±5∘C , the flow rate by ±0.1 mL/min, and the mobile phase organic composition by ±2% .
-
Causality: Minor instrumental fluctuations are inevitable when transferring a method from R&D to a high-throughput QC environment. Proving that the method maintains Rs>2.0 under these stressed conditions guarantees long-term ruggedness.
Table 2: ICH Q2(R2) Method Validation Summary (PFP Column)
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| Specificity | Peak purity angle < threshold | Angle: 0.12 < Threshold: 0.25 | Pass |
| Linearity | R2≥0.999 (50% to 150%) | R2=0.9998 | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% across 3 levels | 99.4% - 100.8% | Pass |
| Repeatability | % RSD ≤2.0% (n=6) | 0.65% | Pass |
| Intermediate Precision | % RSD ≤2.0% (n=12, 2 analysts) | 0.82% | Pass |
| Robustness | Rs≥2.0 under varied conditions | Minimum Rs=2.8 | Pass |
Conclusion
When analyzing highly fluorinated, sterically hindered molecules like 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene, traditional C18 stationary phases represent a significant analytical risk due to their inability to resolve rigid stereoisomers. By transitioning to a Pentafluorophenyl (PFP) column, analysts can leverage π−π interactions, fluorophilic affinity, and shape selectivity to achieve robust baseline resolution. When coupled with a self-validating ICH Q2(R2) protocol, this orthogonal approach guarantees unparalleled data integrity for drug development and specialty chemical manufacturing.
References
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International - Chromatography Online URL:[Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation Application Notes URL:[Link]
-
Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality Source: MAC-MOD Analytical URL:[Link]
-
ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
Sources
Comparative Analysis of Fluorinated Monomers: 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene vs. Bisphenol AF
The demand for high-performance fluorinated polymers in microelectronics, aerospace, and advanced separation membranes has driven the development of novel monomeric building blocks. Fluorine incorporation uniquely lowers the dielectric constant ( Dk ), increases thermal stability, and enhances hydrophobicity.
This guide provides an objective, data-driven comparison between the industry-standard Bisphenol AF (BPAF) and the highly specialized 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene (HFBB) . By analyzing their structural causality, polymerization mechanisms, and resulting polymer properties, researchers can make informed decisions for next-generation material synthesis.
Structural Profiling and Mechanistic Insights
Bisphenol AF (BPAF)
BPAF (CAS: 1478-61-1) is a classic workhorse monomer characterized by its hexafluoroisopropylidene ( −C(CF3)2− ) linkage[1]. The presence of two phenolic hydroxyl groups makes it highly versatile for step-growth polymerizations. BPAF is predominantly utilized in the synthesis of polycarbonates, polyimides, and fluoroelastomers via nucleophilic aromatic substitution ( SNAr ) or condensation reactions[1].
Causality in Design: The bulky trifluoromethyl groups disrupt polymer chain packing, increasing the free volume and solubility of the resulting polymers. However, the sp3 -hybridized central carbon retains a degree of segmental flexibility, which caps the maximum achievable glass transition temperature ( Tg ). Furthermore, BPAF has recently faced regulatory scrutiny due to structural similarities to Bisphenol A and potential endocrine-disrupting properties[2].
1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene (HFBB)
HFBB (CAS: 1980781-18-7) represents an advanced class of highly fluorinated, rigid-rod monomers[3]. Instead of a flexible isopropylidene linkage, HFBB features a rigid perfluorobut-2-ene core ( −C(CF3)=C(CF3)− )[4]. The terminal bromine atoms serve as reactive sites for transition-metal-catalyzed cross-coupling polymerizations, such as Yamamoto homocoupling or Suzuki-Miyaura alternating copolymerization.
Causality in Design: The rigid sp2 -hybridized double bond severely restricts rotational freedom along the polymer backbone. When polymerized, this architectural rigidity drastically elevates the Tg and mechanical modulus. Additionally, the absence of polarizable aliphatic C−H bonds in the core minimizes moisture absorption, yielding ultra-low dielectric constants critical for 5G/6G high-frequency printed circuit boards (PCBs).
Comparative Performance Data
The following tables summarize the physicochemical properties of the monomers and the typical performance metrics of the poly(arylene ether)s derived from them.
Table 1: Monomer Physicochemical Properties
| Property | Bisphenol AF (BPAF) | HFBB Monomer |
| CAS Number | 1478-61-1 | 1980781-18-7 |
| Molecular Formula | C15H10F6O2 | C16H8Br2F6O2 |
| Molecular Weight | 336.23 g/mol | 506.04 g/mol |
| Reactive Sites | Phenolic Hydroxyls (-OH) | Aryl Bromides (-Br) |
| Primary Polymerization | Polycondensation / SNAr | Transition-Metal Cross-Coupling |
| Core Linkage | Flexible −C(CF3)2− | Rigid −C(CF3)=C(CF3)− |
Table 2: Derived Polymer Performance Metrics (Polyarylene Ethers)
Note: Values are representative of high-molecular-weight homopolymers synthesized under optimized conditions.
| Polymer Property | BPAF-Derived Polyether | HFBB-Derived Polyether | Causality / Scientific Rationale |
| Glass Transition ( Tg ) | 180°C – 210°C | 260°C – 290°C | HFBB's rigid double bond restricts segmental motion, requiring higher thermal energy to induce glass transition. |
| Thermal Degradation ( Td5% ) | ~480°C | > 520°C | The perfluorobutene core exhibits superior bond dissociation energy compared to the isopropylidene linkage. |
| Dielectric Constant ( Dk @ 10 GHz) | 2.6 – 2.8 | 2.2 – 2.4 | Higher fluorine content and lower moisture uptake in HFBB reduce total polarizability. |
| Water Absorption (24h) | ~0.3% | < 0.1% | The extreme hydrophobicity of the perfluorobutene core repels water molecules. |
Experimental Methodologies
To ensure reproducibility, the following protocols outline the self-validating synthesis workflows for both monomers.
Protocol 1: Synthesis of Rigid Poly(arylene ether) via Yamamoto Coupling (HFBB)
This protocol utilizes a Ni(0)-mediated homocoupling to generate a highly rigid, fluorinated polymer backbone.
Reagents:
-
HFBB Monomer (1.0 mmol)
-
Bis(1,5-cyclooctadiene)nickel(0) [ Ni(cod)2 ] (2.5 mmol)
-
2,2'-Bipyridine (bpy) (2.5 mmol)
-
1,5-Cyclooctadiene (COD) (2.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) and Toluene (1:1 v/v)
Step-by-Step Workflow:
-
Inert Preparation: Inside an argon-filled glovebox, charge a flame-dried Schlenk flask with Ni(cod)2 , bpy, and COD. Rationale: Ni(0) is highly sensitive to oxidation; strict anaerobic conditions are mandatory.
-
Catalyst Activation: Add 5 mL of the anhydrous DMF/Toluene solvent mixture. Stir at room temperature for 30 minutes until a deep purple catalyst complex forms.
-
Monomer Addition: Dissolve 1.0 mmol of HFBB in 5 mL of the solvent mixture and add it dropwise to the active catalyst solution.
-
Polymerization: Heat the reaction mixture to 80°C for 24 hours under continuous stirring. The solution will become highly viscous as the molecular weight increases.
-
Termination and Purification: Cool the mixture to room temperature and pour it into 200 mL of a methanol/HCl (10:1) solution to precipitate the polymer and demetallate the nickel residues.
-
Isolation: Filter the fibrous white polymer, wash extensively with methanol, and dry in a vacuum oven at 120°C for 24 hours.
Figure 1: Reaction pathway for the Yamamoto coupling of HFBB monomer.
Protocol 2: Synthesis of Fluorinated Polyether via Nucleophilic Substitution (BPAF)
This protocol details the step-growth polycondensation of BPAF with a fluorinated dihalide to form a flexible, high-adhesion polyether.
Reagents:
-
Bisphenol AF (BPAF) (10.0 mmol)
-
Decafluorobiphenyl (DFBP) (10.0 mmol)
-
Anhydrous Potassium Carbonate ( K2CO3 ) (12.0 mmol)
-
N,N-Dimethylacetamide (DMAc) (30 mL)
-
Toluene (15 mL)
Step-by-Step Workflow:
-
Monomer Loading: In a 3-neck flask equipped with a Dean-Stark trap, condenser, and nitrogen inlet, add BPAF, K2CO3 , DMAc, and Toluene.
-
Azeotropic Dehydration: Heat the mixture to 140°C. The toluene will form an azeotrope with the water generated from the deprotonation of BPAF. Rationale: Removing water is critical to prevent the hydrolysis of the fluorinated dihalide in the subsequent step.
-
Co-monomer Addition: Once water evolution ceases (approx. 4 hours), distill off the toluene. Cool the reaction to 80°C and add DFBP.
-
Polycondensation: Gradually raise the temperature to 160°C and stir for 12 hours. Monitor the viscosity increase.
-
Purification: Dilute the viscous solution with 10 mL of DMAc, filter to remove inorganic salts ( KF and unreacted K2CO3 ), and precipitate into rapidly stirring deionized water.
-
Isolation: Collect the polymer, wash with hot water and methanol, and dry under vacuum at 100°C for 24 hours.
Figure 2: Reaction pathway for the step-growth polycondensation of BPAF.
Conclusion
While Bisphenol AF remains an accessible and highly useful monomer for general-purpose specialty polymers[1], its flexible backbone limits its thermal and dielectric ceiling. Furthermore, the emerging regulatory landscape surrounding bisphenol analogues necessitates the exploration of safer, higher-performing alternatives[2].
1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene (HFBB) provides a distinct architectural advantage[3]. By leveraging a rigid perfluorobut-2-ene core and utilizing transition-metal cross-coupling, researchers can synthesize ultra-low- Dk , high- Tg polymers that meet the stringent demands of next-generation microelectronics and aerospace composites.
References
-
National Toxicology Program. "NTP Developmental and Reproductive Toxicity Technical Report on the Modified One-Generation Study of Bisphenol AF (CASRN 1478-61-1)." National Institutes of Health (NIH), 2022. Available at:[Link]
-
Endocrine Disruptor Lists. "Bisphenol AF (BPAF), CAS no.1478-61-1." EDLists.org. Available at:[Link]
Sources
- 1. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Modified One-Generation Study of Bisphenol AF (CASRN 1478-61-1) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats with Prenatal, Reproductive Performance, and Subchronic Assessments in F1 Offspring - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. edlists.org [edlists.org]
- 3. 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene | 1980781-18-7 [sigmaaldrich.com]
- 4. synquestlabs.com [synquestlabs.com]
Mass Spectrometry Fragmentation Analysis of 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene: A Comparative Methodological Guide
Executive Summary
The structural elucidation and quantification of highly halogenated, sterically hindered molecules demand rigorous analytical strategies. 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene (C₁₆H₈Br₂F₆O₂) represents a distinct analytical challenge. Featuring a central butene core flanked by two strongly electron-withdrawing trifluoromethyl (–CF₃) groups and two heavy 4-bromophenoxy moieties, this molecule is highly hydrophobic and exceptionally electronegative.
This guide objectively compares the performance of three primary mass spectrometry (MS) ionization techniques—LC-ESI-MS , LC-APCI-MS , and GC-EI-MS —for the analysis of this compound. By examining the causality behind ionization efficiencies and mapping the definitive fragmentation pathways, we provide a self-validating framework for researchers to select the optimal analytical workflow.
Physicochemical Profiling & Ionization Causality
To understand why certain MS platforms succeed or fail with this molecule, we must look at its electronic environment.
The Pitfall of Electrospray Ionization (ESI)
In standard pharmaceutical workflows, LC-ESI-MS/MS is the default choice. However, for this molecule, ESI yields severe signal suppression and near-zero ionization efficiency.
-
The Causality: ESI relies on solution-phase acid/base chemistry to form [M+H]⁺ or [M-H]⁻ ions. The six fluorine atoms exert a massive inductive electron-withdrawing effect, draining electron density from the ether oxygens [1]. Consequently, the ether oxygens become non-basic, preventing protonation. Furthermore, the molecule lacks any acidic protons, rendering negative-mode deprotonation impossible.
The Superiority of APCI and EI
To successfully ionize this compound, we must exploit its volatility or its high electron affinity:
-
GC-EI-MS (Electron Ionization): The fluorinated nature of the molecule increases its vapor pressure, making it amenable to gas chromatography. Hard ionization at 70 eV strips an electron to form a radical cation [M]⁺•, providing rich, reproducible fragmentation for structural confirmation [2].
-
LC-APCI-MS (Atmospheric Pressure Chemical Ionization): Operating in negative ion mode (NCI), APCI utilizes corona discharge to generate thermal electrons. The highly electronegative halogens (F and Br) act as an "electron sink," capturing these electrons to form a highly stable radical anion [M]⁻• via Electron Capture Atmospheric Pressure Chemical Ionization (EC-APCI) [3]. This provides unparalleled sensitivity.
Fig 1. Decision matrix for selecting the optimal MS ionization technique.
Methodological Comparison
| Analytical Metric | LC-ESI-MS/MS (Positive/Negative) | GC-EI-MS (70 eV) | LC-APCI-MS (Negative Ion EC) |
| Primary Ion Formed | None (Negligible [M+Na]⁺) | [M]⁺• (Radical Cation) | [M]⁻• (Radical Anion) |
| Sensitivity (LOD) | > 500 ng/mL (Poor) | ~ 5 ng/mL (Excellent) | < 1 ng/mL (Superior) |
| Fragmentation Richness | N/A | High (Extensive library match) | Moderate (Tunable via CID) |
| Matrix Effects | High Susceptibility | Low | Low to Moderate |
| Best Use Case | Not Recommended | Structural confirmation, Impurity profiling | High-throughput trace quantification |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . The presence of two bromine atoms creates a distinct isotopic signature (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), resulting in a 1:2:1 isotopic cluster for the intact molecule. Any protocol must use this ratio as an internal quality control check to rule out isobaric interferences.
Protocol A: Structural Confirmation via GC-EI-MS
Objective: Generate a highly reproducible fragmentation map for structural elucidation.
-
Sample Preparation: Dissolve the standard in a non-polar, volatile solvent (e.g., GC-grade hexane or dichloromethane) to a concentration of 10 µg/mL.
-
Chromatographic Separation:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm).
-
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
-
Mass Spectrometry Parameters:
-
Ion Source Temp: 250°C.
-
Electron Energy: 70 eV.
-
Acquisition: Full Scan mode (m/z 50–600).
-
-
Self-Validation Check: Locate the molecular ion cluster at m/z 504, 506, and 508. Verify that the relative abundances strictly adhere to a 1:2:1 ratio. If the ratio deviates by >5%, suspect co-eluting interference or column degradation.
Protocol B: Trace Quantification via LC-APCI-MS (Negative Mode)
Objective: Achieve sub-ng/mL detection limits using electron capture.
-
Sample Preparation: Dilute samples in 50:50 Methanol:Water (HPLC grade).
-
Chromatographic Separation:
-
Column: C18 Reverse Phase (e.g., 50 × 2.1 mm, 1.7 µm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Methanol. (Note: Formic acid acts as a proton donor for the solvent cluster, enhancing the thermal electron yield in the corona discharge).
-
Gradient: 40% B to 95% B over 3 minutes.
-
-
Mass Spectrometry Parameters:
-
Ionization: APCI Negative Mode.
-
Corona Current: 5.0 µA (Optimize for maximum electron yield without arcing).
-
Vaporizer Temp: 400°C (Crucial for complete desolvation of this hydrophobic molecule).
-
-
Self-Validation Check: Monitor the transition of the [M]⁻• radical anion (m/z 506) to the bromophenoxy anion (m/z 171). Confirm the presence of the parallel isotopic transition (m/z 508 → m/z 173) at an identical retention time and a 1:1 peak area ratio.
Fragmentation Analysis & Data Interpretation
Understanding the causality of the fragmentation is critical for identifying structural analogs or degradation products [4].
Table 1: Exact Mass and Isotopic Distribution of the Molecular Ion [M]⁺• / [M]⁻•
| Isotopic Composition | Exact Mass (Da) | Nominal m/z | Relative Abundance |
| C₁₆H₈(⁷⁹Br)₂F₆O₂ | 503.8792 | 504 | ~ 25% |
| C₁₆H₈(⁷⁹Br)(⁸¹Br)F₆O₂ | 505.8772 | 506 | ~ 50% (Base Isotope) |
| C₁₆H₈(⁸¹Br)₂F₆O₂ | 507.8752 | 508 | ~ 25% |
Mechanistic Fragmentation Pathways (EI-MS)
When subjected to 70 eV electron ionization, the molecule undergoes predictable, thermodynamically driven cleavages:
-
Loss of Trifluoromethyl Radical (–CF₃): The C–C bond adjacent to the double bond is highly strained and polarized. Cleavage results in the loss of a CF₃ radical (69 Da), yielding the [M - CF₃]⁺ cluster at m/z 435 / 437 / 439 (1:2:1 ratio).
-
Ether Bond Cleavage: The bulky 4-bromophenoxy group is an excellent leaving group. Inductive cleavage of the C–O bond results in the loss of the bromophenoxy radical (171/173 Da), leaving a highly conjugated fluorinated oxonium ion[C₁₀H₄BrF₆O]⁺ at m/z 333 / 335. Because this fragment contains only one bromine atom, its isotopic signature shifts to a 1:1 ratio.
-
Formation of the Bromophenoxy Cation: Charge retention on the aromatic ether moiety yields the[C₆H₄BrO]⁺ cation at m/z 171 / 173 (1:1 ratio).
-
CO Extrusion: The bromophenoxy cation rapidly expels carbon monoxide (–28 Da) to form the stable bromophenyl cation [C₆H₄Br]⁺ at m/z 155 / 157.
Fig 2. Primary EI-MS fragmentation pathways and diagnostic product ions.
Table 2: Key Diagnostic Fragment Ions
| Fragment Formula | Nominal m/z | Isotopic Ratio | Mechanistic Origin |
| [C₁₆H₈Br₂F₆O₂]⁺• | 504, 506, 508 | 1:2:1 | Intact molecular ion |
| [C₁₅H₈Br₂F₃O₂]⁺ | 435, 437, 439 | 1:2:1 | Neutral loss of •CF₃ |
| [C₁₀H₄BrF₆O]⁺ | 333, 335 | 1:1 | Cleavage of ether linkage |
| [C₆H₄BrO]⁺ | 171, 173 | 1:1 | Charge retention on phenoxy group |
| [C₆H₄Br]⁺ | 155, 157 | 1:1 | Loss of CO from m/z 171/173 |
Conclusion & Recommendations
For the analysis of 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene, traditional LC-ESI-MS workflows will inevitably fail due to the profound electron-withdrawing effects of the fluorinated core, which neutralizes the basicity of the ether linkages.
Application Scientist Recommendation:
-
For qualitative structural verification and impurity profiling, utilize GC-EI-MS . The compound's volatility and the rich, diagnostic fragmentation pattern (specifically the 1:2:1 isotopic fidelity of the parent ion and the 1:1 ratio of the m/z 333/335 fragment) provide unequivocal orthogonal validation.
-
For high-throughput, trace-level quantification (e.g., pharmacokinetics or environmental monitoring), utilize LC-APCI-MS in Negative Ion Mode . The halogens act as an electron sink, allowing for highly efficient electron capture and sub-nanogram sensitivity.
References
-
Chemical ionization - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]
-
Nontargeted screening using gas chromatography–atmospheric pressure ionization mass spectrometry: Recent trends and emerging potential Source: Dartmouth Digital Commons / Molecules URL:[Link]
-
Negative ion-atmospheric pressure photoionization: electron capture, dissociative electron capture, proton transfer, and anion attachment Source: PubMed / Journal of the American Society for Mass Spectrometry URL:[Link]
-
Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization Source: PubMed / Rapid Communications in Mass Spectrometry URL:[Link]
benchmarking thermal stability of 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene polymers
Title: Benchmarking the Thermal Stability of 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene Derived Polymers: A Comparative Guide for Advanced Applications
As a Senior Application Scientist specializing in high-performance materials, I frequently evaluate novel monomeric building blocks for advanced applications in analytical instrumentation, microelectronics, and biomedical device manufacturing. The monomer 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene (CAS: 1980781-18-7)[1] has emerged as a critical precursor for synthesizing next-generation fluorinated poly(arylene ether)s (FPAEs).
For researchers and drug development professionals, materials derived from this monomer offer exceptional chemical inertness and thermal stability, making them ideal for HPLC column matrices, microfluidic substrates, and sterilization-resistant device housings. This guide objectively benchmarks the thermal performance of these specific FPAEs against industry-standard high-performance polymers, providing the mechanistic causality and self-validating experimental protocols required to reproduce these findings.
Mechanistic Causality: The "Fluorine Effect" on Thermal Stability
To understand why polymers synthesized from 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene exhibit superior thermal profiles, we must examine the molecular architecture. The polymerization typically proceeds via cross-coupling of the terminal bromides, yielding a backbone embedded with the -O-C(CF3)=C(CF3)-O- moiety.
This specific linkage imparts thermal stability through three distinct mechanisms[2][3]:
-
Bond Dissociation Energy: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). This high energy threshold prevents homolytic cleavage during extreme thermal stress.
-
Steric Shielding: The bulky trifluoromethyl (-CF3) groups act as a physical barrier, shielding the vulnerable ether linkages and polymer backbone from oxidative degradation.
-
Chain Rigidity: The central butene double bond, flanked by sterically demanding -CF3 groups, severely restricts the rotational freedom of the polymer chain. This restricted segmental motion drastically elevates the Glass Transition Temperature ( Tg ) without sacrificing the polymer's solubility in organic solvents—a phenomenon widely documented as the "fluorine effect"[3].
Caption: Mechanistic pathways through which the hexafluorobutene linkage enhances polymer thermal stability.
Benchmarking Data: Comparative Thermal Performance
When evaluating materials for high-temperature applications (e.g., continuous use at >200 °C or repeated autoclave cycles), the critical metrics are Tg (where the material shifts from a glassy to a rubbery state) and Td5% (the temperature at which 5% mass loss occurs).
The table below benchmarks FPAEs derived from 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene against standard non-fluorinated Poly(arylene ether)s (PAE), Polyether ether ketone (PEEK), and Polyimide (Kapton).
| Polymer Class | Glass Transition ( Tg ) | 5% Weight Loss ( Td5% ) in N2 | Char Yield at 800 °C | Key Advantage in Application |
| Hexafluorobutene FPAE | 234 °C - 252 °C | 490 °C - 532 °C | ~45 - 55% | High solubility + Extreme thermal stability |
| Standard PAE | ~170 °C | ~450 °C | ~35% | Low cost, moderate performance |
| PEEK | 143 °C | ~520 °C | ~48% | Excellent mechanical strength, but low Tg |
| Polyimide (Kapton) | ~385 °C | ~530 °C | ~58% | Ultimate thermal resistance, but intractable/insoluble |
Analysis: While Polyimide offers the highest absolute thermal resistance, it is notoriously difficult to process. The hexafluorobutene-derived FPAEs bridge this gap, offering Td5% values exceeding 500 °C[2] and Tg values significantly higher than PEEK[3], while remaining highly soluble in common organic solvents (e.g., THF, NMP) for easy spin-coating or casting.
Self-Validating Experimental Workflows
To ensure data integrity and reproducibility, thermal characterization must be treated as a self-validating system. The following methodologies detail how the benchmarking data was acquired, ensuring that instrumental artifacts do not masquerade as material properties.
Protocol A: Thermogravimetric Analysis (TGA) for Td5%
Objective: Determine the onset of thermal degradation and char yield.
-
System Calibration (Validation Step): Run a blank baseline with an empty platinum pan to account for buoyancy effects. Calibrate the balance using a certified calcium oxalate monohydrate standard, verifying the distinct stoichiometric weight losses at 200 °C, 500 °C, and 800 °C.
-
Sample Preparation: Dry 5–10 mg of the FPAE polymer in a vacuum oven at 100 °C for 12 hours to remove bound moisture. Causality: Residual solvent or water will artificially lower the apparent Td5% via early volatilization.
-
Thermal Ramp: Load the sample into the TGA furnace. Purge with high-purity Nitrogen ( N2 ) at 50 mL/min for 15 minutes to ensure an inert atmosphere.
-
Execution: Ramp the temperature at 10 °C/min from ambient to 800 °C.
-
Data Extraction: Calculate the Td5% from the degradation curve and record the residual mass at 800 °C as the char yield.
Protocol B: Differential Scanning Calorimetry (DSC) for Tg
Objective: Accurately measure the glass transition temperature independent of processing history.
-
System Calibration (Validation Step): Calibrate the heat flow and temperature axes using an Indium standard (Melting point: 156.6 °C, ΔHm : 28.45 J/g).
-
Sample Preparation: Encapsulate 3–5 mg of the polymer in a hermetically sealed aluminum pan.
-
First Heating Cycle (Erasure): Ramp at 10 °C/min to 300 °C under N2 . Causality: The first heat cycle contains endothermic relaxation peaks and residual thermal history from polymer precipitation/casting. This data must be discarded for Tg analysis.
-
Cooling Cycle: Quench cool the sample at 20 °C/min down to 50 °C to establish a uniform amorphous baseline.
-
Second Heating Cycle (Measurement): Ramp again at 10 °C/min to 300 °C. Extract the Tg from the inflection point of the step-change in heat capacity ( ΔCp ) during this second scan[3].
Caption: Self-validating thermal analysis workflow for accurate TGA and DSC measurements.
References
-
Title: Fluorinated Poly(Arylene Ether)s: Synthesis, Properties, and Applications Source: ResearchGate URL: [Link]
-
Title: Novel Poly(arylene ether)s with Pendent Trifluoromethyl Groups Source: ACS Publications (Macromolecules) URL: [Link]
-
Title: Standard Test Method for Compositional Analysis by Thermogravimetry (ASTM E1131-20) Source: ASTM International URL: [Link]
-
Title: Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry (ASTM E1356-08R14) Source: ASTM International URL: [Link]
Sources
Evaluating the Dielectric Constant of 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene (HFBB) Based Materials: A Comprehensive Comparison Guide
Target Audience: Materials Scientists, Polymer Chemists, and Advanced Packaging Researchers.
Introduction: The Demand for Next-Generation Low- k Dielectrics
In the rapidly evolving landscape of 5G/6G telecommunications and high-density microelectronics, signal propagation delay and transmission loss are directly proportional to the dielectric constant ( Dk ) and dissipation factor ( Df ) of the insulating substrate. While traditional materials like Polytetrafluoroethylene (PTFE) offer excellent electrical properties, they suffer from poor processability and dimensional instability.
1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene (HFBB) (CAS: 1980781-18-7) is a highly specialized fluorinated monomer that serves as a critical building block for synthesizing next-generation Fluorinated Polyarylene Ethers (FPAEs). By leveraging the unique steric and electronic properties of the hexafluorobutene moiety, HFBB-derived polymers bridge the gap between the processability of standard polyimides and the electrical performance of PTFE.
Mechanistic Causality: Why HFBB Works
As an Application Scientist, it is crucial to understand the fundamental structure-property relationships that govern dielectric behavior. The dielectric constant of a polymer is dictated by the Clausius-Mossotti equation, which states that Dk can be minimized by either decreasing the molar polarizability or increasing the fractional free volume. HFBB achieves both simultaneously:
-
Decreased Molar Polarizability : The incorporation of six fluorine atoms via the two trifluoromethyl (-CF 3 ) groups significantly lowers the overall electronic and atomic polarizability of the polymer backbone. The strong, highly electronegative C-F bonds tightly bind electrons, preventing them from easily oscillating in an applied alternating electric field [2].
-
Increased Fractional Free Volume : The bulky, rigid hexafluorobutene linkage disrupts polymer chain packing. This steric hindrance creates microscopic voids (free volume) within the polymer matrix. Since air has a Dk of ~1.0, increasing the free volume inherently drives the bulk dielectric constant down [3].
-
Moisture Resistance : The hydrophobicity imparted by the fluorine atoms drastically reduces moisture absorption. This is a critical factor, as absorbed water ( Dk≈80 ) can severely degrade the dielectric performance of the film in humid environments [1].
Caption: Structural features of HFBB and their causal relationship to dielectric properties.
Objective Performance Comparison
To benchmark HFBB-based FPAEs, we must evaluate them against industry-standard dielectric substrates. The table below summarizes the expected performance profile of an HFBB-homopolymer compared to Standard Polyimide (PI), Polytetrafluoroethylene (PTFE), and a Non-fluorinated Polyarylene Ether (PAE).
| Property | HFBB-FPAE (Proposed) | Standard Polyimide (PI) | PTFE (Teflon) | Non-fluorinated PAE |
| Dielectric Constant ( Dk @ 10 GHz) | 2.2 - 2.4 | 3.2 - 3.5 | 2.0 - 2.1 | 2.8 - 3.0 |
| Dissipation Factor ( Df @ 10 GHz) | 0.002 - 0.004 | 0.008 - 0.015 | < 0.0002 | 0.005 - 0.008 |
| Glass Transition Temp ( Tg ) | > 250 °C | > 300 °C | N/A (Melts ~327°C) | ~ 210 °C |
| Moisture Absorption (24h, %) | < 0.1 % | 1.0 - 2.0 % | < 0.01 % | 0.3 - 0.5 % |
| Processability (Solution Cast) | Excellent | Good (via Precursor) | Poor (Insoluble) | Excellent |
Data Interpretation: While PTFE remains the gold standard for absolute lowest Dk and Df , its insolubility makes thin-film processing exceptionally difficult. HFBB-FPAEs provide a "best-of-both-worlds" alternative, offering near-PTFE electrical performance while maintaining the excellent solution-processability and thermal stability of traditional aromatic polymers.
Experimental Methodology & Self-Validating Protocols
To ensure trustworthiness and reproducibility, the evaluation of HFBB-based materials must follow a strict, self-validating workflow. High-frequency characterization at 10 GHz is essential, as the dissipation factor of polar polymers tends to increase dramatically in the microwave regime due to dipole relaxation [3].
Step 1: Polymer Synthesis (Ni-Catalyzed Yamamoto Homocoupling)
-
Causality: Yamamoto coupling is selected over Suzuki coupling to create a direct homopolymer of the HFBB monomer without requiring a separate bis-boronic acid co-monomer. This ensures the highest possible fluorine density in the final polymer backbone.
-
Protocol: In a nitrogen-purged glovebox, charge a Schlenk flask with HFBB monomer (1.0 eq), bis(1,5-cyclooctadiene)nickel(0) [Ni(cod) 2 ] (2.2 eq), 2,2'-bipyridine (2.2 eq), and 1,5-cyclooctadiene (2.2 eq) in anhydrous N,N-dimethylformamide (DMF). React at 80°C for 24 hours under continuous stirring.
Step 2: Purification and Film Casting
-
Causality: Ionic impurities (such as residual Ni catalyst) act as mobile charge carriers, which will drastically inflate the measured dissipation factor ( Df ) and ruin the self-validating nature of the dielectric test.
-
Protocol: Precipitate the viscous polymer solution into methanol containing 1% HCl to demetalate the polymer. Wash repeatedly with pure methanol and dry under vacuum at 100°C for 24 hours. Dissolve the purified FPAE in cyclopentanone (20 wt%) and spin-coat onto a clean, release-treated glass substrate. Step-cure under vacuum (100°C for 1h, 150°C for 1h, 200°C for 2h) to remove all residual solvent.
Step 3: Dielectric Evaluation (SPDR Method)
-
Causality: The Split Post Dielectric Resonator (SPDR) method is highly accurate for thin films at microwave frequencies (e.g., 10 GHz), eliminating the air-gap errors common in parallel-plate capacitor methods.
-
Protocol: Peel the freestanding FPAE film (target thickness: 50 µm). Place the film into the SPDR cavity connected to a Vector Network Analyzer (VNA). Measure the shift in resonant frequency and the change in the quality factor (Q-factor) of the cavity with and without the sample to calculate the precise Dk and Df .
Caption: Step-by-step experimental workflow for synthesizing and evaluating HFBB-based dielectric films.
References
-
Title: Porous fluorinated polyarylene ether nitrile as ultralow permittivity dielectrics used under humid environment Source: Journal of Materials Chemistry C, 2021, 9, 860-868. URL: [Link]
-
Title: Low-dielectric polyimide nanofoams derived from 4,4′-(hexafluoroisopropylidene)diphthalic anhydride and 2,2′-bis(trifluoromethyl)benzidine Source: RSC Advances, 2017, 7, 6019-6025. URL: [Link]
-
Title: Correlating the Molecular Structure of Polyimides with the Dielectric Constant and Dissipation Factor at a High Frequency of 10 GHz Source: ACS Applied Polymer Materials, 2021, 3(1), 362–371. URL: [Link]
Analytical Reference Standards for 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene Characterization: A Comparative Guide
Mechanistic Context & The Need for Rigorous Standards
1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene (CAS: 1980781-18-7) is a highly specialized, fluorinated diaryl ether derivative utilized primarily as a monomeric building block in the synthesis of advanced polyarylene ethers, polyimides, and specialized pharmaceutical intermediates [1, 2].
The structural complexity of this compound—featuring two strongly electron-withdrawing trifluoromethyl ( −CF3 ) groups, a central alkene bridge, and two reactive 4-bromophenoxy moieties—presents unique analytical challenges. In step-growth polymerization, Carothers' equation dictates that even a 0.5% deviation in monomer purity (e.g., due to the presence of mono-brominated analogs or E/Z isomeric impurities) will drastically truncate the achievable molecular weight of the resulting polymer. Therefore, relying on simple chromatographic area normalization without validated reference standards leads to critical mass-balance errors.
Accurate characterization requires orthogonal, self-validating analytical systems using meticulously selected reference standards. This guide objectively compares the performance of various reference standards used in Quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC) to establish the absolute purity of this critical monomer.
Quantitative NMR (qNMR) Reference Standards: 19F vs. 1H
While 1H qNMR is common, 19F qNMR is the gold standard for characterizing highly fluorinated compounds due to fluorine's 100% natural abundance, high gyromagnetic ratio, and exceptionally wide chemical shift range (>350 ppm) which prevents signal overlap [3].
When selecting an Internal Standard (IS) for 19F qNMR of 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene, the standard must be chemically inert, non-volatile, and possess a relaxation time ( T1 ) compatible with the analyte.
Performance Comparison of 19F qNMR Internal Standards
| Reference Standard | Volatility | Chemical Shift ( δ , ppm) | Chemical Inertness | Suitability for Analyte Characterization |
| Trifluoroacetic Acid (TFA) | High | ~ -76.5 | Low (Highly Acidic) | Poor: Volatility causes concentration drift during sample prep. Acidity can induce hydrogen bonding with the ether oxygens of the analyte, shifting signals. |
| 1,4-Difluorobenzene (1,4-DFB) | Low | ~ -119.7 | High | Excellent: Inert, non-volatile, and provides a sharp singlet well separated from the analyte's −CF3 signals (~ -60 to -70 ppm) [3]. |
| 4,4'-Difluorobenzophenone | Very Low (Solid) | ~ -106.0 | High | Excellent: Certified Reference Material (CRM) grade available. Ideal for long-term stability and absolute traceability to SI units [4]. |
Causality in Standard Selection: The use of TFA introduces a systemic error vector. Its volatility means the exact mass weighed into the NMR tube may decrease before the tube is sealed, artificially inflating the calculated purity of the analyte. Conversely, solid standards like 4,4'-Difluorobenzophenone or high-boiling liquids like 1,4-DFB ensure the gravimetric ratio remains absolute, validating the entire quantitative system.
Chromatographic Purity (HPLC-UV): CRM vs. Area Normalization
For routine batch-to-batch consistency, HPLC-UV is employed. However, comparing the UV response of the target compound to its primary synthetic impurities (e.g., 1-bromo-4-{[3-(phenoxy)-1,1,1,4,4,4-hexafluorobut-2-en-2-yl]oxy}benzene) reveals a critical flaw in standardless analysis.
-
Area Normalization (No Standard): Assumes all molecules absorb UV light equally at the chosen wavelength (e.g., 254 nm). Because the mono-bromo impurity lacks one bromine chromophore, its extinction coefficient is lower. Area normalization will systematically underestimate the impurity, falsely elevating the reported purity.
-
External Calibration via CRM: By utilizing a highly purified, qNMR-certified reference standard of 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene, analysts can establish true Relative Response Factors (RRFs). This self-validating approach ensures that the chromatographic data reflects actual molar concentrations rather than arbitrary optical absorbance.
Experimental Workflows & Self-Validating Protocols
To guarantee trustworthiness, the following step-by-step methodology outlines a self-validating 19F qNMR protocol using 1,4-Difluorobenzene (1,4-DFB) as the internal standard.
Step-by-Step 19F qNMR Methodology
-
Gravimetric Preparation: Using a microbalance (readability d=0.001 mg), accurately weigh ~20 mg of the 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene sample and ~5 mg of the 1,4-DFB reference standard into a clean glass vial.
-
Solvent Addition: Dissolve the mixture in 0.7 mL of Deuterated Chloroform ( CDCl3 ). Ensure complete dissolution, as undissolved particulates will skew the molar ratio. Transfer to a 5 mm NMR tube.
-
T1 Relaxation Measurement (Critical Step): Fluorine nuclei in −CF3 groups often exhibit long longitudinal relaxation times ( T1 ). Run an Inversion Recovery experiment to determine the exact T1 of both the analyte's −CF3 fluorine atoms and the standard's fluorine atoms.
-
Parameter Optimization: Set the relaxation delay ( D1 ) to at least 5×T1 of the slowest relaxing nucleus (typically >20 seconds). Failing to do this results in incomplete magnetization recovery, leading to truncated integrations and invalid purity data[3].
-
Acquisition & Calculation: Acquire the 19F spectrum (minimum 64 scans for high Signal-to-Noise). Calculate absolute purity using the standard qNMR equation, factoring in the molecular weights, number of resonating nuclei (6 for the analyte, 2 for 1,4-DFB), and the purity of the reference standard.
Workflow Visualization
Workflow for 19F qNMR reference standard selection and protocol validation.
Thermal Characterization (DSC) Standards
Because this compound is destined for high-performance polymer synthesis, its thermal profile is as critical as its chemical purity. Differential Scanning Calorimetry (DSC) is used to determine the exact melting endotherm.
To ensure the trustworthiness of the thermal data, the DSC instrument must be calibrated using High-Purity Indium (In) and Zinc (Zn) reference standards. By validating the cell constant and temperature axis against the precisely known melting point of Indium (156.6 °C), analysts can utilize the Van 't Hoff equation on the analyte's melting peak to provide an orthogonal estimation of absolute purity, cross-validating the results obtained via 19F qNMR.
References
-
Title: Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization Source: ChemRxiv URL: [Link]
1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene proper disposal procedures
As drug development professionals and analytical chemists, we frequently handle complex halogenated scaffolds designed for metabolic stability and target affinity. However, the very structural features that make compounds like 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene valuable in research—specifically its robust carbon-fluorine (C-F) bonds and stable brominated aromatic rings—transform it into a severe logistical and environmental liability at the end of its lifecycle.
Standard organic waste disposal protocols are critically insufficient for polyhalogenated compounds. This guide provides a self-validating, step-by-step operational protocol for the safe segregation, handling, and ultimate thermal destruction of this specific chemical class, ensuring full compliance with environmental directives and laboratory safety standards.
The Causality of Disposal Constraints: Why Standard Methods Fail
To understand the strict disposal requirements for 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene, we must analyze its thermal degradation mechanics:
-
Dioxin and Furan Formation: The bromophenoxy groups in this molecule act as direct precursors to polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). If incinerated at standard temperatures (<850°C), these highly toxic, persistent organic pollutants (POPs) will form and be released into the atmosphere or fly ash 1.
-
C-F Bond Mineralization: The carbon-fluorine bond is exceptionally stable. Low-temperature incineration fails to fully mineralize the hexafluorobutene core, leading to the emission of fluorinated greenhouse gases or toxic trifluoroacetic acid (TFA) precursors 2.
-
Corrosive Off-Gassing: Complete combustion of this molecule yields massive quantities of hydrogen fluoride (HF) and hydrogen bromide (HBr). These gases are highly corrosive and require specialized alkaline scrubbing to prevent severe equipment degradation and environmental release 3.
Operational Protocol: Laboratory Segregation to Thermal Destruction
The following step-by-step methodology ensures that the chemical is safely contained at the bench and properly routed for specialized industrial destruction.
Phase 1: Laboratory-Level Collection & Segregation
-
Step 1: Primary Containment. Select a high-density polyethylene (HDPE) or PTFE-lined waste container. Avoid standard metal containers, as trace generation of halogen acids over time can compromise the vessel's integrity. Ensure the container is vapor-tight and spill-proof 4.
-
Step 2: Strict Segregation. Deposit the chemical exclusively into a container designated for "Halogenated Organic Waste." Never mix this with non-halogenated solvents. Mixing non-halogenated waste with any quantity of halogenated liquid requires the entire volume to be treated as halogenated, exponentially increasing the cost and complexity of disposal [[4]]().
-
Step 3: Documentation and Labeling. Clearly label the container with the full chemical name. Explicitly note the presence of "High-Density Fluorine and Bromine." This triggers the downstream waste management facility to route the waste to an incinerator equipped with aggressive wet scrubbers.
Phase 2: Industrial Thermal Destruction
-
Step 4: High-Temperature Oxidation. The waste must be transported to a facility capable of high-temperature incineration (e.g., a rotary kiln). Because the compound is >1% halogenated by mass, international environmental directives mandate that the post-combustion zone must operate at a minimum of 1100°C 5.
-
Step 5: Residence Time Control. The vaporized compound must remain in the 1100°C zone for at least 2.0 seconds. This is the critical threshold required to fully cleave the stable C-F bonds and completely mineralize the bromophenoxy rings 1.
-
Step 6: Rapid Quenching. Immediately following the post-combustion zone, the flue gas must be rapidly quenched (cooled to <200°C within milliseconds). Slow cooling through the 250°C–450°C window allows for the de novo catalytic synthesis of brominated dioxins and furans 1.
-
Step 7: Caustic Wet Scrubbing. The flue gas must pass through a wet scrubber utilizing sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂) to precipitate the generated HF and HBr as inert salts (e.g., CaF₂ and CaBr₂) before atmospheric release 2.
Critical Process Parameters
The following table summarizes the quantitative operational limits required to safely dispose of this polyhalogenated compound without generating secondary environmental hazards.
| Operational Parameter | Required Standard | Mechanistic Rationale |
| Incineration Temperature | ≥ 1100 °C | Required for waste with >1% halogens to break stable C-F bonds and destroy PBDD/F precursors 5. |
| Residence Time | ≥ 2.0 seconds | Ensures complete thermal oxidation of the brominated aromatic rings 1. |
| Quench Cooling Rate | Milliseconds (to < 200 °C) | Bypasses the 250–450°C thermodynamic window, preventing de novo PBDD/F formation 1. |
| Scrubbing Agent | NaOH or Ca(OH)₂ | Neutralizes highly corrosive HF and HBr combustion byproducts into inert salts 2. |
| Waste Segregation | Strictly Halogenated | Mixing with non-halogenated waste unnecessarily increases the volume of high-cost regulated waste 4. |
Process Visualization
Workflow for the safe collection, segregation, and thermal destruction of polyhalogenated waste.
References
-
Title : Halogenated Organic Liquids - Standard Operating Procedure | Source : illinois.edu | URL : 4
-
Title : Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases | Source : mdpi.com | URL : 2
-
Title : Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment | Source : aaqr.org | URL : 1
-
Title : Bromine in waste incineration: Partitioning and influence on metal volatilisation | Source : researchgate.net | URL : 3
-
Title : Incineration - Zero Waste Europe | Source : zerowasteeurope.eu | URL : 5
Sources
Personal protective equipment for handling 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene
As a Senior Application Scientist, I frequently consult on the integration of highly specialized, halogenated intermediates into drug development and materials science pipelines. Handling 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene (CAS: 1980781-18-7) requires a nuanced understanding of its physicochemical behavior.
This guide is designed to provide you with more than just a list of rules; it delivers the causality behind our safety protocols. By understanding how the dense halogenation of this molecule dictates its behavior, you can execute your workflows with absolute confidence and uncompromising safety.
Hazard Profile & Mechanistic Causality
To handle this compound safely, we must first understand its molecular architecture. The compound features a rigid, electron-deficient hexafluorobutene core flanked by two bulky 4-bromophenoxy moieties.
The Causality of the Hazard: The extreme halogen density (fluorine and bromine) imparts severe lipophilicity to the molecule. If exposed to unprotected skin, it rapidly partitions into the lipid-rich stratum corneum, causing lipid disruption and localized inflammation. Furthermore, if the powder is aerosolized, these same lipophilic properties allow it to interact aggressively with the mucous membranes of the respiratory tract and eyes.
Quantitative Data & Hazard Summary
All physical and hazard data are summarized below to inform our engineering controls[1][2].
| Property / Hazard | Value / GHS Code | Operational Impact & Causality |
| Molecular Weight | 506.04 g/mol | High mass indicates lower volatility, reducing vapor risks but increasing the persistence of settled dust[1]. |
| Formula | C16H8Br2F6O2 | High F and Br content strictly dictates disposal as Halogenated Organic Waste . |
| Skin Irritation | Category 2 (H315) | Necessitates strict dermal barrier PPE. Lipophilicity drives rapid skin absorption[2]. |
| Eye Irritation | Category 2A (H319) | Mandates chemical splash goggles to prevent micro-dust ingress[2]. |
| Respiratory Toxicity | STOT SE 3 (H335) | Requires manipulation exclusively within a certified chemical fume hood[2]. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for highly lipophilic halogenated aromatics. The following matrix outlines the required gear and the scientific rationale behind each choice.
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Double-layered Nitrile (≥ 5 mil) | Halogenated aromatics easily permeate latex. Nitrile provides a superior chemical barrier against lipophilic penetration[2]. |
| Eye Protection | Chemical Splash Goggles | Safety glasses leave gaps. Goggles create a seal, preventing airborne fluorinated dust from contacting the ocular mucosa[2]. |
| Respiratory | Fume Hood (80-120 fpm) | Primary engineering control. Mitigates the H335 respiratory irritation risk by capturing aerosolized particulates at the source. |
| Body Protection | Standard Lab Coat | Prevents direct dermal contact. The compound has low flammability (NFPA Fire: 1), so standard cotton/poly blends are sufficient[2]. |
Operational Protocol: Safe Handling & Transfer
Highly fluorinated powders are notorious for generating triboelectric (static) charges. When you open a vial, electrostatic repulsion can cause the powder to aerosolize, bypassing gravity-based containment. This protocol utilizes a self-validating system to ensure total control.
Phase 1: Environmental Setup & Static Mitigation
-
Airflow Validation: Engage the chemical fume hood. Self-Validation Check: Tape a small piece of tissue paper to the sash; a steady inward flutter visually confirms active negative pressure before you open the chemical vial.
-
De-ionization: Pass an anti-static gun (e.g., Zerostat) over the closed vial and an anti-static weigh boat.
-
Tool Selection: Use a grounded, stainless-steel micro-spatula. Causality: Plastic spatulas act as insulators, exacerbating static cling and causing the powder to "jump."
Phase 2: Weighing & "Wet" Transfer
-
Dispensing: Carefully dispense the required mass into the de-ionized weigh boat.
-
Solubilization (Wet Transfer): Do not pour the dry powder into your reaction vessel. Instead, pipette a small volume of your carrier solvent (e.g., DMSO, DMF, or DCM) directly onto the powder in the weigh boat to create a slurry. Causality: Wetting the powder instantly eliminates the risk of aerosolization.
-
Quantitative Rinse: Transfer the slurry, then rinse the weigh boat twice with the solvent. Self-Validation Check: A visually clean, residue-free weigh boat confirms 100% quantitative transfer.
Spill Response & Disposal Plan
Because 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene is a halogenated organic, introducing it to standard aqueous or non-halogenated waste streams violates environmental regulations and can trigger dangerous incompatibilities.
Spill Cleanup Procedure:
-
Suppress: Do not sweep dry powder. Cover the spill with paper towels dampened with isopropanol (IPA) to suppress dust.
-
Wipe: Wipe inward to consolidate the material.
-
Decontaminate: Wash the surface with IPA, followed by a surfactant (soap) and water. Self-Validation Check: The absence of a hydrophobic, "beading" film on the hood surface confirms the lipophilic compound has been fully removed.
Waste Segregation:
-
Solid Waste: Place all contaminated wipes, gloves, and weigh boats into a sealed bag clearly labeled "Solid Halogenated Hazardous Waste" [2].
-
Liquid Waste: Any reaction mixtures or solvent rinses must be routed strictly to the "Halogenated Solvents" carboy. Never mix with alkali metals or strong reducing agents.
Workflow Visualization
Caption: Workflow for handling 1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene safely.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
